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Basic fibroblast growth factor

Cat. No.: B612805
CAS No.: 106096-93-9
M. Wt: 17200
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Description

Historical Context and Discovery of Fibroblast Growth Factors

The journey to understanding fibroblast growth factors began in the early 1970s. In 1973, a mitogenic activity that stimulates cell division was identified in pituitary extracts wikipedia.org. This was followed by a 1974 report describing the isolation of proteins from cow brain extract that caused fibroblasts to proliferate in a bioassay, leading investigators to coin the term "fibroblast growth factor" wikipedia.orgpri-cella.com.

Further research in 1975 involved fractionating the brain extract using different pH levels. This process led to the isolation of two distinct but related forms of the growth factor wikipedia.org. One form was isolated at an acidic pH (pH = 5.6) and was named acidic fibroblast growth factor (aFGF), now known as FGF1 wikipedia.orgpri-cella.comsinobiological.com. The other, originally discovered FGF, was isolated at a basic pH (isoelectric point of 9.6) and was termed basic fibroblast growth factor (bFGF), now officially designated as FGF2 wikipedia.orgdrugbank.compri-cella.comsinobiological.com. Although they have a high degree of sequence homology, they were confirmed to be distinct proteins wikipedia.orgpri-cella.com. FGF1 and FGF2 became the prototypical members of what would become a large family of growth factors nih.gov.

Classification and Nomenclature within the Fibroblast Growth Factor Family

The Fibroblast Growth Factor (FGF) family is extensive, with 22 members identified in humans and mice nih.govnih.govgenenames.org. These proteins, with molecular weights ranging from 17 to 34 kDa, share a conserved core of about 120 amino acids sinobiological.comnih.gov. The family is organized into subfamilies based on phylogenetic analysis and their mechanism of action.

Based on phylogenetic analysis, the human FGF family is divided into seven subfamilies.

SubfamilyMembers
FGF1FGF1, FGF2
FGF4FGF4, FGF5, FGF6
FGF7FGF3, FGF7, FGF10, FGF22
FGF8FGF8, FGF17, FGF18
FGF9FGF9, FGF16, FGF20
FGF11FGF11, FGF12, FGF13, FGF14
FGF19FGF19, FGF21, FGF23

Data sourced from multiple references sinobiological.comnih.govresearchgate.net.

Alternatively, FGFs can be classified by their mechanism of action into three categories: paracrine, endocrine, and intracrine.

Paracrine FGFs : These act locally on nearby cells and have a high affinity for heparan sulfate (B86663) proteoglycans (HSPGs) sinobiological.comnih.gov. This group includes the majority of FGFs, such as members of the FGF1/2, FGF3/7/10/22, FGF4/5/6, FGF8/17/18, and FGF9/16/20 subfamilies sinobiological.comnih.govnih.gov. FGF1 and FGF2 are released from damaged cells or through an exocytotic mechanism that doesn't require the typical endoplasmic reticulum-Golgi pathway sinobiological.com.

Endocrine FGFs : Also known as hormone-like FGFs (hFGFs), this group includes FGF19, FGF21, and FGF23 sinobiological.comnih.gov. They have lower affinity for heparin, allowing them to enter circulation and act on distant tissues nih.gov.

Intracrine FGFs : This group, also called FGF homologous factors (FHFs), includes FGF11, FGF12, FGF13, and FGF14 wikipedia.orgsinobiological.com. They are not secreted and act inside the cell, independently of FGF receptors (FGFRs), often interacting with voltage-gated sodium channels wikipedia.orgsinobiological.comnih.gov.

The nomenclature reflects this classification, with FGF1 being the acidic form (aFGF) and FGF2 being the basic form (bFGF) wikipedia.org. Members FGF1 through FGF10 bind to fibroblast growth factor receptors (FGFRs) to exert their effects wikipedia.orgguidetopharmacology.org.

Fundamental Role of FGF2 as a Multifunctional Growth Factor

FGF2 is a pleiotropic, or multifunctional, growth factor with a wide array of biological activities across various cell and organ systems oup.com. It exerts its effects by binding to and activating one of four high-affinity cell surface FGF receptors (FGFR1, FGFR2, FGFR3, and FGFR4), which are receptor tyrosine kinases nih.govoup.com. This binding initiates intracellular signaling cascades, such as the RAS/MAP kinase pathway, PI3 kinase/AKT pathway, and PLCγ pathway, which in turn regulate key cellular functions nih.govinternationalbiochemistry.comnih.gov.

The functions of FGF2 are diverse and critical for both development and tissue homeostasis in adults. It is a potent mitogen, meaning it strongly induces DNA synthesis and cell proliferation for a variety of cell types derived from the mesoderm and neuroectoderm drugbank.comnih.gov.

Key biological roles of FGF2 include:

Angiogenesis : FGF2 is a powerful angiogenic factor, promoting the proliferation and organization of endothelial cells into tube-like structures to form new blood vessels wikipedia.orgnih.govoup.com. Its angiogenic potential is considered more potent than that of vascular endothelial growth factor (VEGF) or platelet-derived growth factor (PDGF) wikipedia.orgnih.gov.

Wound Healing and Tissue Repair : FGF2 plays a crucial role in wound healing by stimulating the proliferation of fibroblasts, which generate granulation tissue to fill the wound space wikipedia.orgoup.com. It is released by damaged cells at wound sites, and its activity is essential for wound-associated angiogenesis nih.gov.

Cell Proliferation, Migration, and Differentiation : FGF2 stimulates the growth and survival of many cell types, including neuroepithelial cells, and influences their differentiation nih.gov. It also promotes cell migration, an essential process in development and tissue repair oup.com.

Neural Development and Function : In the central nervous system, FGF2 is important for neural stem cell proliferation, neurogenesis (the formation of new neurons), and axon growth wikipedia.org. It supports the survival of neurons and influences their differentiation, playing a key regulatory role in the process pri-cella.com. For example, it can suppress the differentiation of neural stem cells while promoting their proliferation pri-cella.com.

Biological ProcessSpecific Role of FGF2
AngiogenesisInduces endothelial cell proliferation and organization into new blood vessels wikipedia.orgnih.govoup.com.
Wound HealingStimulates fibroblast proliferation and formation of granulation tissue wikipedia.orgoup.com.
Cell ProliferationActs as a potent mitogen for various cell types, including endothelial and neuroepithelial cells drugbank.comnih.gov.
Cell MigrationPromotes the movement of cells, which is vital for tissue repair and development oup.com.
Neural DevelopmentRegulates neural stem cell proliferation and differentiation; supports neuronal survival wikipedia.orgpri-cella.com.

Properties

CAS No.

106096-93-9

Molecular Weight

17200

storage

Common storage 2-8℃, long time storage -20℃.

Synonyms

Basic fibroblast growth factor

Origin of Product

United States

Structural Biology and Isoforms of Basic Fibroblast Growth Factor

Primary Amino Acid Sequence Homology and Evolutionary Conservation of FGF2

The FGF family, found in organisms from nematodes to humans, is characterized by a high degree of conservation in both gene structure and amino acid sequence between vertebrate species. nih.gov The 22 members of the human FGF family have molecular masses ranging from 17 to 34 kDa and share between 13% and 71% amino acid identity. nih.gov Across different species, most orthologous FGF proteins exhibit greater than 90% amino acid sequence identity. nih.gov

Molecular Weight and Isoform Diversity of FGF2

FGF2 exists in multiple isoforms due to a process of alternative translation initiation from a single mRNA transcript. nih.govnih.gov This results in proteins with different molecular weights and distinct subcellular localizations and biological activities. nih.govatlasgeneticsoncology.org

High Molecular Weight and Low Molecular Weight Isoforms

The FGF2 gene produces five different protein isoforms in humans. nih.govresearchgate.net The low molecular weight (LMW) isoform is an 18 kDa protein, consisting of 155 amino acids, which is translated from a conventional AUG start codon. nih.govmolbiolcell.org This 18 kDa form is considered the core sequence common to all FGF2 isoforms. nih.gov

In addition to the LMW form, there are four high molecular weight (HMW) isoforms. nih.gov These HMW isoforms are N-terminal extensions of the 18 kDa protein and are produced when translation initiates at upstream, in-frame CUG codons. nih.gov In humans, these HMW isoforms have molecular weights of 22 kDa, 22.5 kDa, 24 kDa, and 34 kDa. nih.govnih.gov Rodents, in contrast, express two HMW isoforms of 21 and 22 kDa. oup.com The LMW isoform is primarily found in the cytoplasm and can be secreted to act on cell surface receptors, while the HMW isoforms contain a nuclear localization sequence and predominantly function within the cell nucleus. molbiolcell.orgoup.com

Molecular and Cellular Mechanisms of Basic Fibroblast Growth Factor Signaling

FGF2-Receptor Interactions and Activation

The initiation of FGF2 signaling is dependent on its interaction with the Fibroblast Growth Factor Receptor (FGFR) family. scbt.com This binding event is not a simple one-to-one interaction but a complex process that requires the presence of heparan sulfate (B86663) proteoglycans (HSPGs) as co-receptors to form a stable signaling complex. embopress.orgnih.gov This ternary complex formation is the critical first step that leads to receptor dimerization and activation through autophosphorylation. mdpi.comportlandpress.com

The mammalian Fibroblast Growth Factor Receptor (FGFR) family consists of four structurally related, yet distinct, receptor tyrosine kinases: FGFR1, FGFR2, FGFR3, and FGFR4. nih.govnih.gov These receptors are transmembrane proteins composed of an extracellular domain with three immunoglobulin (Ig)-like domains (D1, D2, and D3), a single transmembrane helix, and an intracellular portion containing a split tyrosine kinase domain. portlandpress.comnih.govpnas.org

The binding specificity of FGFs to their receptors is a critical determinant of their biological activity. nih.gov This specificity is significantly enhanced by tissue-specific alternative splicing of the messenger RNA encoding the third Ig-like domain (D3) of FGFRs 1, 2, and 3. portlandpress.com This process generates two main isoforms, the "b" and "c" splice forms. nih.gov The expression of these isoforms is tightly regulated in a tissue-specific manner; the IIIb isoform is typically found in epithelial lineages, while the IIIc isoform is preferentially expressed in mesenchymal tissues. mdpi.comnih.gov

Basic fibroblast growth factor (FGF2) exhibits distinct binding preferences among the FGFR family. It shows a higher affinity for the 'c' splice forms of the receptors, particularly FGFR1c and FGFR2c. mdpi.com While FGF2 can bind to several FGFRs, its interaction with FGFR1c, FGFR2c, FGFR3c, and FGFR4 is most prominent. mdpi.com The structural basis for this specificity lies in the precise contacts made between the amino acids in FGF2 and the D2 and D3 domains of the receptor. mdpi.comnih.gov

Interactive Table: FGF2 Receptor Binding Specificity

Receptor IsoformPrimary Tissue ExpressionFGF2 Binding Affinity
FGFR1c MesenchymalHigh mdpi.com
FGFR2c MesenchymalHigh mdpi.compnas.org
FGFR3c MesenchymalModerate mdpi.com
FGFR4 VariousModerate mdpi.com
FGFR2b EpithelialLow / Negligible pnas.org

Heparan sulfate proteoglycans (HSPGs) are indispensable co-receptors for the biological activity of FGF2. nih.govnih.gov The binding of FGF2 to its high-affinity FGFRs is critically dependent on the presence of heparan sulfate (HS). nih.gov HSPGs are complex molecules found on the cell surface and in the extracellular matrix, consisting of a core protein to which long, unbranched heparan sulfate glycosaminoglycan (HSGAG) chains are covalently attached. ahajournals.orgpnas.org

The primary function of HSPGs in FGF2 signaling is to facilitate the formation of a stable, ternary signaling complex, comprising FGF2, FGFR, and the HS chain. nih.govnih.govresearchgate.net This interaction is not merely a localization of FGF2 to the cell surface; the HS chain binds to both FGF2 and the FGFR, effectively creating a bridge that stabilizes the ligand-receptor interaction. aacrjournals.orgnih.govmdpi.com This stabilization is required for efficient receptor dimerization and subsequent signal transduction. nih.govnih.gov Specific sulfation patterns within the HS chains are crucial for this process, with certain sulfate groups interacting with FGF2 and others with the FGFR. mdpi.com Cell surface HSPGs, such as syndecans, have been identified as key contributors to the formation of the FGF2 receptor complex. nih.govresearchgate.net

The binding of FGF2 and its HSPG co-receptor to the FGFR extracellular domains induces a critical conformational change that promotes receptor dimerization. mdpi.comembopress.orgmdpi.com In this process, the formation of a symmetric 2:2:2 FGF2-FGFR-HS ternary complex brings two monomeric FGFR molecules into close proximity on the cell surface. nih.govnih.gov

This proximity is the key to receptor activation. portlandpress.com Once the intracellular tyrosine kinase domains are brought close together, they phosphorylate each other in a process known as trans-autophosphorylation. mdpi.commdpi.comnih.gov This phosphorylation occurs on specific tyrosine residues within the kinase domain's activation loop and other regions of the intracellular tail. mdpi.comnih.gov The initial phosphorylation of a key tyrosine residue can increase the receptor's kinase activity by 50- to 100-fold. nih.gov The newly created phosphotyrosine residues then serve as docking sites for various downstream signaling proteins and adaptors, thereby initiating the intracellular signaling cascade. aacrjournals.orgmdpi.com

Intracellular Signal Transduction Pathways Mediated by FGF2

Upon activation, the FGFR complex initiates a variety of intracellular signaling cascades that ultimately modulate gene expression and elicit specific cellular responses. scbt.com The activated receptor serves as a scaffold for the assembly of signaling protein complexes, leading to the activation of major pathways such as the MAPK/ERK and PI3K/Akt cascades. mdpi.comnih.govmdpi.com

One of the principal signaling pathways activated by FGF2 is the mitogen-activated protein kinase (MAPK) cascade, often referred to as the Ras/Raf/MEK/ERK pathway. embopress.orgnih.gov Activation of this pathway is a central mechanism by which FGF2 regulates cell proliferation, differentiation, and survival. scbt.commdpi.com

The signaling sequence begins when the phosphorylated FGFR recruits adaptor proteins, such as FGFR substrate 2α (FRS2α). mdpi.comnih.gov This leads to the recruitment of the Grb2-Sos complex, which in turn activates the small GTPase, Ras. embopress.orgnih.gov Activated Ras then triggers a kinase cascade, sequentially phosphorylating and activating Raf, MEK (also known as MAPKK), and finally the extracellular signal-regulated kinases 1 and 2 (ERK1/2). embopress.orgpnas.org Activated ERK1/2 can then translocate to the nucleus to phosphorylate a variety of transcription factors, thereby altering gene expression to control cellular processes. mdpi.compnas.org Studies have shown that FGF2 stimulation leads to a robust phosphorylation of ERK1 and ERK2. ahajournals.orgpnas.org

In addition to the MAPK/ERK pathway, FGF2 also potently activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is crucial for regulating cell survival, growth, and migration. scbt.complos.orgarvojournals.org The activated FGFR complex can recruit and activate PI3K. nih.govresearchgate.net

Once activated, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. researchgate.net PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as protein kinase B). plos.orgoup.com The activation of Akt by FGF2 has been demonstrated in various cell types, including human adipose stem cells and corneal endothelial cells. arvojournals.orgnih.gov The PI3K/Akt pathway is a critical mediator of many of FGF2's biological effects, including promoting cell proliferation and differentiation. plos.orgnih.gov

Interactive Table: Key Proteins in FGF2-Mediated Intracellular Signaling

PathwayKey ProteinsFunction
MAPK/ERK FRS2αAdaptor protein linking FGFR to downstream effectors mdpi.comnih.gov
Grb2Adaptor protein that binds FRS2α and Sos nih.gov
SosGuanine nucleotide exchange factor that activates Ras yale.edu
RasSmall GTPase that activates Raf embopress.org
RafSerine/threonine kinase that activates MEK embopress.org
MEK (MAPKK)Dual-specificity kinase that activates ERK1/2 pnas.org
ERK1/2 (MAPK)Kinases that phosphorylate cytoplasmic and nuclear targets embopress.orgpnas.org
PI3K/Akt PI3KKinase that phosphorylates PIP2 to generate PIP3 plos.orgarvojournals.org
Akt (PKB)Serine/threonine kinase that mediates survival and growth signals plos.orgoup.com
GSK3βA downstream target of Akt, involved in cell fate decisions plos.org

Compound and Protein Names

Name
This compound (FGF2)
Fibroblast Growth Factor Receptor 1 (FGFR1)
Fibroblast Growth Factor Receptor 2 (FGFR2)
Fibroblast Growth Factor Receptor 3 (FGFR3)
Fibroblast Growth Factor Receptor 4 (FGFR4)
Heparan Sulfate Proteoglycans (HSPGs)
Heparan Sulfate (HS)
Syndecan-1
Syndecan-4
Mitogen-Activated Protein Kinase (MAPK)
Extracellular signal-regulated kinases 1 and 2 (ERK1/2)
Phosphatidylinositol 3-Kinase (PI3K)
Akt (Protein Kinase B)
FGFR substrate 2α (FRS2α)
Growth factor receptor-bound protein 2 (Grb2)
Son of sevenless (Sos)
Ras
Raf
MEK (MAPKK)
Glycogen synthase kinase 3 beta (GSK3β)
Phosphatidylinositol 4,5-bisphosphate (PIP2)
Phosphatidylinositol 3,4,5-trisphosphate (PIP3)
LY294002
U0126
PD173074
Suramin

Phospholipase C-gamma (PLCγ) Pathway Modulation

Upon binding of this compound (FGF2) to its receptor (FGFR), one of the key signaling cascades initiated is the Phospholipase C-gamma (PLCγ) pathway. molbiolcell.orgresearchgate.netfrontiersin.org This pathway plays a crucial role in mediating a variety of cellular responses. frontiersin.org The activation of PLCγ is a direct consequence of FGFR dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domains. mdpi.comresearchgate.net

Activated FGFR recruits and phosphorylates PLCγ on specific tyrosine residues, which enhances its catalytic activity. tandfonline.com PLCγ then proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.nettandfonline.comresearchgate.net

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores. researchgate.nettandfonline.com This elevation in cytosolic calcium can influence a multitude of cellular processes. qiagen.com Concurrently, the lipid-bound DAG remains in the plasma membrane where it activates Protein Kinase C (PKC). researchgate.netnih.gov

Studies have demonstrated that FGF2 stimulation leads to the production of inositol phosphates (IP, IP2, and IP3) and an increase in the mass of DAG. nih.gov In some cellular contexts, such as human umbilical vein endothelial cells (HUVECs), the activation of PLCγ by FGF2 is critical for cell migration and the formation of capillary tubes, a process known as angiogenesis. plos.org Interestingly, research in corneal endothelial cells suggests that FGF2 may utilize distinct signaling pathways for different biological outcomes, with PLCγ1 being implicated in cell proliferation. nih.govnih.gov The activation of the PLCγ pathway by FGF2 can also be dependent on the activity of Phosphoinositide 3-kinase (PI3K), indicating a complex interplay between these signaling networks. plos.org

Table 1: Key Molecules in the FGF2-PLCγ Signaling Pathway

Molecule Function in Pathway
This compound (FGF2) Initiates signaling by binding to FGFR. molbiolcell.orgresearchgate.netfrontiersin.org
Fibroblast Growth Factor Receptor (FGFR) Transmembrane receptor that dimerizes and autophosphorylates upon FGF2 binding, recruiting PLCγ. mdpi.comresearchgate.net
Phospholipase C-gamma (PLCγ) Enzyme that, once activated by FGFR, hydrolyzes PIP2. researchgate.nettandfonline.com
Phosphatidylinositol 4,5-bisphosphate (PIP2) Membrane phospholipid that is the substrate for PLCγ. researchgate.nettandfonline.comresearchgate.net
Inositol 1,4,5-trisphosphate (IP3) Second messenger that triggers the release of intracellular calcium. researchgate.nettandfonline.com
Diacylglycerol (DAG) Second messenger that activates Protein Kinase C. researchgate.netnih.gov
Protein Kinase C (PKC) Serine/threonine kinase that mediates downstream cellular responses. researchgate.netnih.gov
Calcium (Ca2+) Intracellular messenger released from the endoplasmic reticulum. researchgate.nettandfonline.com

Signal Transducer and Activator of Transcription (STAT) Pathway Cross-talk

In addition to the canonical RAS-MAPK and PI3K-AKT pathways, FGF2 signaling also engages in cross-talk with the Signal Transducer and Activator of Transcription (STAT) pathway. researchgate.netfrontiersin.org This interaction is a critical component of the diverse cellular responses elicited by FGF2. The activation of STAT proteins, particularly STAT3, has been identified as a significant downstream event in FGF2 signaling. nih.govnih.govwesleyan.edu

Upon FGF2 binding, the activated FGFR kinase can directly or indirectly lead to the phosphorylation and activation of STAT proteins. qiagen.comnih.gov For instance, FGF2 has been shown to regulate pathogenic angiogenesis via the activation of STAT3. nih.gov This suggests that in certain pathological contexts, the FGF2-STAT3 axis is a key driver of disease progression. nih.gov

Research has shown that following the induction of choroidal neovascularization, a condition characterized by aberrant blood vessel growth, the STAT3 pathway is activated, while other FGF2-induced signaling pathways may remain inactive. nih.gov This highlights the context-dependent nature of FGF2 signaling. Furthermore, the inhibition of STAT3 can suppress choroidal sprouting and neovascularization, reinforcing the essential role of this pathway in FGF2-mediated angiogenesis. nih.gov

In other cellular systems, the FGF2-STAT3 signaling cascade has been implicated in the regulation of gene expression. For example, in melanocytes, FGF2 activates STAT3, which in turn transactivates the PAX3 promoter, a key transcription factor in melanocyte development and survival. researchgate.net This demonstrates a direct link between FGF2 signaling and the transcriptional machinery of the cell via the STAT pathway. While some studies suggest a potential link between STAT3 activation and the regulation of FGF2 expression, other research indicates that STAT3-induced neuroprotection can be independent of FGF2. arvojournals.org This underscores the complexity and context-specificity of the cross-talk between FGF2 and STAT signaling.

Other Downstream Effectors and Nuclear Translocation

Beyond the major signaling cascades, FGF2 influences cellular behavior through a variety of other downstream effectors and by translocating to the nucleus to exert direct effects. nih.govnih.gov

One notable downstream target is the ribosomal protein S6 kinase (S6K), with isoforms S6K1 and S6K2 being implicated in FGF2-induced cellular responses. nih.gov In small cell lung cancer (SCLC) cells, FGF2 has been shown to activate S6K2, and this activation is linked to cell proliferation. nih.gov Interestingly, the activation of S6K2 by FGF2 can be dependent on the MEK pathway, suggesting a novel cross-talk mechanism. nih.gov Furthermore, S6K2 has been shown to promote FGF2-mediated survival of SCLC cells by regulating the translation of anti-apoptotic proteins like Bcl-xl and XIAP. plos.org In osteoblasts, p70 S6 kinase, which is downstream of PKC, acts as a negative regulator of FGF2-stimulated interleukin-6 synthesis. nih.gov

A fascinating aspect of FGF2 biology is its ability to be translocated into the nucleus, where it can directly influence gene expression and cell fate. nih.govnih.govnih.gov This process is particularly prominent for the high molecular weight (HMW) isoforms of FGF2. nih.govnih.gov The nuclear import of HMW-FGF2 is a regulated process, involving interactions with nuclear transport proteins like Karyopherin-β2/Transportin (Kapβ2) and the activity of the Ran GTPase. nih.govnih.gov

Once in the nucleus, HMW-FGF2 can potently promote cell proliferation, as observed in glioblastoma cells. nih.govnih.gov This pro-proliferative effect may be mediated by downstream events such as the decreased expression of the tumor suppressor PTEN and the activation of Akt signaling. nih.govnih.gov Even the low molecular weight (18K) isoform of FGF2, which is typically found in the cytoplasm, can be forced into the nucleus by the addition of a nuclear localization signal (NLS), resulting in a dramatic increase in cell proliferation. nih.govnih.gov The translocation of FGF2 across the membranes of intracellular vesicles is thought to occur during the G1 phase of the cell cycle and requires the activity of PI3 kinase. molbiolcell.org

Table 2: Research Findings on FGF2 Downstream Effectors and Nuclear Translocation

Finding Cellular Context Implication
FGF2 activates S6K2, promoting cell proliferation. nih.gov Small cell lung cancer (SCLC) cells S6K2 is a downstream mediator of FGF2's mitogenic signals.
S6K2 promotes FGF2-mediated survival via regulation of anti-apoptotic proteins. plos.org Small cell lung cancer (SCLC) cells S6K2 links FGF2 signaling to the regulation of apoptosis.
p70 S6 kinase negatively regulates FGF2-stimulated IL-6 synthesis. nih.gov Osteoblasts S6K provides a negative feedback loop in certain FGF2 responses.
HMW-FGF2 translocates to the nucleus via Karyopherin-β2 and Ran GTPase. nih.govnih.gov Glioblastoma cells Nuclear import of FGF2 is a specific and regulated process.
Nuclear FGF2 promotes proliferation, potentially through PTEN downregulation and Akt activation. nih.govnih.gov Glioblastoma cells Nuclear FGF2 has direct effects on cell growth and survival pathways.
Nuclear translocation of FGF2 requires PI3 kinase activity. molbiolcell.org CPAE cells PI3K is involved in the vesicular transport of FGF2 to the cytosol/nucleus.

Endocytic Pathways and Signal Termination Mechanisms

Receptor Internalization and Degradation

The signaling initiated by FGF2 at the cell surface is tightly regulated and ultimately terminated through the internalization and subsequent degradation of its receptors. oncotarget.comnih.gov This process of endocytosis not only clears activated receptors from the plasma membrane, thereby attenuating the signal, but also plays a role in shaping the signaling output. nih.gov

Upon FGF2 binding and subsequent receptor activation, the FGF2-FGFR complex is internalized from the cell surface. nih.govnih.gov A major pathway for this internalization is clathrin-mediated endocytosis (CME). nih.govmdpi.combham.ac.uk In fact, FGF2 treatment can increase the number of clathrin-coated pits at the plasma membrane, an effect that is mediated by the tyrosine kinase Src and its substrate Eps8. nih.gov While CME is a primary route, particularly for FGFR1, other clathrin-independent pathways, such as caveolae-mediated endocytosis, have also been implicated in the internalization of the FGF2/FGFR complex. mdpi.comresearchgate.netmdpi.com

Once internalized, the ligand-receptor complexes are transported to early endosomes, which act as sorting stations. nih.govnih.gov From here, the receptors can be sorted for degradation or recycled back to the cell surface. nih.gov For signal termination, the receptors are trafficked to late endosomes and then to lysosomes for degradation. nih.govmdpi.com This degradative pathway is facilitated by the ubiquitination of the FGFR. The E3 ubiquitin ligase c-Cbl is a key player in this process, as it is recruited to the activated receptor and marks it for degradation. mdpi.commdpi.com The ubiquitination of FGFR1 can also be mediated by NEDD4-1. nih.gov

Regulation of FGF2 Signaling by Receptor Trafficking

The trafficking of FGF2 receptors following endocytosis is a highly regulated process that significantly influences the duration and nature of the downstream signal. nih.govnih.gov The fate of the internalized receptor—whether it is degraded or recycled—is a critical determinant of the cellular response. nih.gov

In the case of FGF2 stimulation, FGFR1 is predominantly targeted for lysosomal degradation, leading to signal termination. nih.govrupress.org However, the trafficking route can be influenced by the specific ligand and the presence of co-receptors. For instance, while FGF2 promotes the degradation of FGFR1, the interaction of FGFR1 with the neural cell adhesion molecule (NCAM) leads to the recycling of the receptor back to the plasma membrane, resulting in a sustained signal and increased cell migration. nih.gov

The trafficking of FGFRs is an active process involving various regulatory proteins. Src and Eps8, which are involved in the initial internalization step, are also required for the receptor to exit the early endosomes and move towards either recycling or degradative compartments. nih.govbham.ac.uk The sorting decision can have profound effects on signaling outcomes. For example, altered intracellular sorting of FGFR2b, leading to recycling instead of degradation, can change the duration of the signal and consequently alter cellular responses like cell migration. nih.gov

Furthermore, mutations in FGFRs can disrupt these trafficking pathways, leading to aberrant signaling. oncotarget.com Some mutations can render the receptor insensitive to endocytosis, while others can promote recycling over degradation, both of which result in prolonged signaling and can contribute to disease states like cancer. oncotarget.comaacrjournals.org Therefore, the intricate regulation of FGFR trafficking is a crucial mechanism for controlling the physiological and pathological effects of FGF2.

Biological Roles and Functional Implications of Basic Fibroblast Growth Factor

FGF2 in Developmental Biology

FGF2 is integral to the orchestration of embryonic development, influencing the formation of tissues and organs, the development of the nervous system, and the patterning of the mesoderm.

Embryonic Development and Organogenesis

FGF2 is essential for the normal development of the embryo and the formation of its organs. jneurosci.org Members of the fibroblast growth factor (FGF) family, including FGF2, are required for the morphogenesis of structures derived from the neural folds and neural tube. jneurosci.org The expression of FGF ligands and their receptors is observed in neural progenitor cells from the very beginning of morphogenesis. jneurosci.org In the developing cerebral cortex, FGF2 plays a crucial role in regulating the number of neurons produced. jneurosci.org Studies in mice have shown that a lack of FGF2 results in a significant decrease in the number of cortical neurons. jneurosci.orgfrontiersin.org This is attributed to FGF2's role in promoting the proliferation of cortical progenitor cells during the early stages of corticogenesis. jneurosci.org The absence of FGF2 leads to a reduced number of proliferating cells and slower growth of the proliferative ventricular zone, ultimately resulting in a smaller cerebral cortex. jneurosci.org

The influence of FGF2 extends to various organs and tissues. It is involved in the development of limbs and internal organs. oup.com The temporal and spatial regulation of FGF2 and its receptors is critical for the proper development of specific brain regions, such as the hippocampus and substantia nigra pars compacta. nih.gov For instance, in the postnatal rat brain, the expression levels of FGF2 and its receptors change in a region-specific manner, correlating with the developmental timeline of those areas. nih.gov

Key Roles of FGF2 in Embryonic Development and Organogenesis
Developmental ProcessSpecific Role of FGF2Observed Outcome of FGF2 DeficiencySupporting Evidence
Cortical DevelopmentRegulates the number of cortical neurons generated. jneurosci.org~50% decrease in cortical neuron number in knockout mice. jneurosci.orgStudies on Fgf2 null mutant mice. jneurosci.orgfrontiersin.org
Neural MorphogenesisRequired for the morphogenesis of neural fold and neural tube derivatives. jneurosci.orgDevelopmental defects in neural structures. jneurosci.orgExpression analysis of FGF ligands and receptors in neural progenitor cells. jneurosci.org
Organ DevelopmentInvolved in the development of limbs and various internal organs. oup.comImpaired organ formation. oup.comGeneral developmental studies. oup.com
Brain Region SpecificationTemporally and spatially regulated expression for development of hippocampus and substantia nigra. nih.govAbnormal development of specific brain regions. nih.govExpression studies in postnatal rat brains. nih.gov

Neural Development and Neurogenesis

FGF2 is a well-established neurogenic factor, meaning it promotes the proliferation and differentiation of multipotent neural stem cells during both embryonic development and in the adult brain. nih.gov High levels of FGF2 are detected from the neurulation stage onward, highlighting its early and sustained importance in the developing central nervous system (CNS). nih.govnih.gov In vitro studies have demonstrated that FGF2 stimulates the proliferation of neural stem cells and can prevent them from differentiating prematurely. nih.gov

In the adult brain, FGF2 continues to play a role in neurogenesis, particularly in the neurogenic niches of the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampal dentate gyrus. nih.govnih.gov It is involved in the proliferation and differentiation of adult neural stem and progenitor cells. nih.govpnas.org For example, in the SVZ, FGF2 is highly expressed by astrocytes and radial glia, which are thought to support the proliferation of neural stem cells. nih.gov Following brain injury, FGF2 is upregulated and plays a critical role in the subsequent neurogenic response. pnas.org Studies using mice lacking FGF2 have shown a significant decrease in neurogenesis in the adult brain after injury, a deficit that can be rescued by the administration of FGF2. pnas.org

Mesodermal Patterning and Differentiation

FGF2 is a key signaling molecule in the induction and patterning of the mesoderm, the embryonic germ layer that gives rise to muscle, bone, connective tissue, and the circulatory system. biologists.com Several growth factors, including FGFs, are known to induce mesoderm formation. nih.gov In various animal models, including amphibians, rabbits, and mice, FGF2 has been shown to be sufficient to induce mesoderm differentiation. mdpi.com The process of mesoderm induction is crucial for the formation of a wide range of organs and structures. biologists.combiologists.com

During gastrulation, the process where the germ layers are formed, several FGFs, including FGF2, are highly expressed, indicating their requirement for mesoderm specification and extension. mdpi.com FGF signaling is necessary for the expression of key mesodermal transcription factors like Brachyury (Xbra). nih.gov In fact, the initial activation of Xbra has been shown to be dependent on FGF signaling. nih.gov Furthermore, FGF signaling is involved in an autocatalytic loop where it induces Xbra, which in turn helps maintain the expression of other FGFs. nih.gov

FGF2 in Tissue Homeostasis and Regeneration

Beyond its developmental roles, FGF2 is a crucial factor in maintaining tissue balance and promoting repair and regeneration in adult organisms. oup.comnih.gov

Angiogenesis and Vasculogenesis Mechanisms

FGF2 is a potent inducer of angiogenesis, the formation of new blood vessels from pre-existing ones, and vasculogenesis, the formation of new blood vessels. nih.govnih.gov It exerts its effects on endothelial cells, the cells that line the blood vessels, by stimulating their proliferation, migration, and differentiation. nih.govmuni.cz In vitro, FGF2 induces an "angiogenic phenotype" in cultured endothelial cells, which includes increased proliferation, migration, and the production of proteinases necessary for breaking down the extracellular matrix to allow for cell movement. nih.gov

The pro-angiogenic activity of FGF2 is mediated through its interaction with high-affinity FGF receptors (FGFRs) on the surface of endothelial cells. frontiersin.org This interaction triggers a cascade of intracellular signaling events. frontiersin.org FGF2 can also stimulate endothelial cells to produce other angiogenic factors, such as vascular endothelial growth factor (VEGF), creating an autocrine loop that further promotes angiogenesis. nih.gov Studies have shown that FGF2 stimulates the growth of small blood vessels in particular. ahajournals.orgnih.gov The expression of FGF receptors is a key determinant of the vascular response to FGF2, with higher receptor expression correlating with a stronger angiogenic response. ahajournals.orgnih.gov

Mechanisms of FGF2 in Angiogenesis and Vasculogenesis
MechanismDescriptionKey Cellular EffectsSignaling Pathways
Endothelial Cell StimulationDirectly acts on endothelial cells to promote the formation of new blood vessels. nih.govIncreased proliferation, migration, and proteinase production. nih.govFGFR signaling. frontiersin.org
Autocrine Loop with VEGFInduces endothelial cells to produce VEGF, which in turn stimulates further angiogenesis. nih.govSustained angiogenic signaling. nih.govCross-talk between FGF and VEGF signaling pathways. pnas.org
Selective Vessel GrowthPreferentially stimulates the growth of small blood vessels. ahajournals.orgnih.govIncreased density of small arterioles. ahajournals.orgDependent on FGF receptor density. ahajournals.orgnih.gov
Endothelial Cell MigrationPromotes the migration of endothelial cells, a key step in sprouting angiogenesis. ahajournals.orgnih.govDirected cell movement towards angiogenic stimuli. ahajournals.orgPI3K/Akt and ERK/MAPK pathways. nih.gov

Wound Healing and Repair Processes

FGF2 plays a fundamental role in the complex process of wound healing. nih.govmuni.cz It is involved in multiple phases of healing, including inflammation, granulation tissue formation, and re-epithelialization. muni.czbiologists.com Upon injury, FGF2 is released from damaged cells and the extracellular matrix, where it is stored bound to heparan sulfate (B86663) proteoglycans. pnas.org

FGF2 promotes the proliferation and migration of various cell types involved in wound repair, such as fibroblasts and keratinocytes. muni.czbiologists.com Fibroblasts are responsible for producing the new connective tissue that fills the wound, and FGF2 stimulates their activity. researchgate.net Keratinocytes are the cells that form the outer layer of the skin, and FGF2 accelerates their migration to cover the wound surface, a process known as re-epithelialization. muni.czresearchgate.net Studies in mice have demonstrated that the absence of FGF2 leads to delayed wound healing, characterized by slower re-epithelialization and reduced collagen deposition. pnas.org Conversely, the application of FGF2 to wounds has been shown to accelerate the healing process. muni.czpnas.org FGF2 also contributes to wound healing by promoting angiogenesis within the wound bed, which is essential for supplying oxygen and nutrients to the regenerating tissue. biologists.comnih.gov

Regulation of Stem Cell Proliferation, Self-Renewal, and Differentiation

Basic fibroblast growth factor (bFGF), also known as FGF2, is a critical signaling molecule that plays a multifaceted role in the regulation of various types of stem cells. It is widely recognized for its ability to maintain the pluripotency and self-renewal of stem cells while preventing their spontaneous differentiation. spandidos-publications.commdpi.com

FGF2 is essential for the culture of human embryonic stem cells (hESCs) in an undifferentiated state, particularly in the absence of feeder cells or conditioned medium. mdpi.comresearchgate.net Studies have shown that higher concentrations of FGF2 are necessary to sustain hESC self-renewal and prevent differentiation in unconditioned medium. researchgate.net This supportive role extends to various adult stem cell populations, including mesenchymal stem cells (MSCs) derived from bone marrow and hair follicles, as well as hematopoietic progenitor cells. spandidos-publications.comnih.gov

In the context of mesenchymal stem cells, FGF2 promotes proliferation and is thought to enhance their multipotentiality by maintaining them in an undifferentiated state. stem-art.com For instance, in human adipose-derived mesenchymal stem cells, autocrine FGF2 signaling was found to increase their proliferation rate, which in turn appeared to enhance their differentiation potential into osteoblasts and adipocytes. stem-art.com Similarly, FGF2 supplementation in the culture of human hair follicle-derived MSCs significantly increased their proliferation. spandidos-publications.com Research on a multipotent hematopoietic progenitor cell line demonstrated that its self-renewal was dependent on bFGF. nih.gov

The influence of FGF2 on stem cell differentiation is complex and often context-dependent. While it generally inhibits the differentiation of pluripotent and multipotent stem cells to maintain their "stemness," it can also prime them for specific lineages. aging-us.complos.org For example, pretreating human MSCs with FGF2 has been shown to enhance their subsequent chondrogenic (cartilage-forming) potential. plos.org This priming effect is associated with the upregulation of key transcription factors like Sox9. plos.org Conversely, in some contexts, FGF2 can promote differentiation. For instance, in a hematopoietic progenitor cell line, while FGF2 supported self-renewal, the withdrawal of FGF2 and co-culture with stromal cells induced differentiation into various blood cell types. nih.gov

The molecular mechanisms underlying FGF2's effects on stem cells involve the activation of multiple signaling pathways, including the Ras-Raf-MAPK and PI3K-Akt pathways. nih.gov Signaling through FGF receptors (FGFRs) is crucial for these effects. aging-us.com For instance, in osteogenic cells, FGF signaling through FGFR2 has been shown to inhibit differentiation by inducing the expression of the pluripotency marker Sox2. aging-us.com

Osteogenesis and Chondrogenesis Regulation

This compound (FGF2) plays a significant and complex role in both osteogenesis (bone formation) and chondrogenesis (cartilage formation). Its effects are often dose-dependent and influenced by the cellular context and the presence of other signaling molecules.

In the realm of chondrogenesis, FGF2 has been shown to promote the proliferation of chondroprogenitor cells and enhance the production of extracellular matrix, a key component of cartilage. tandfonline.com Studies on ovine bone marrow-derived mesenchymal stem cells (MSCs) revealed that FGF2 promoted matrix production and cellular proliferation in pellet cultures, leading to larger cartilage formations. tandfonline.com Furthermore, FGF2 has been found to enhance the chondrogenic potential of human MSCs, particularly when used as a pretreatment before inducing differentiation. plos.org This priming effect is linked to the upregulation of the transcription factor Sox9, a master regulator of chondrogenesis. plos.org However, some research suggests that while FGF2 supports the initial stages of chondrogenesis, other FGF family members like FGF18 may be more involved in later stages, such as delaying chondrocyte hypertrophy. tandfonline.com

Regarding osteogenesis, the role of FGF2 is more nuanced. While it is generally considered advantageous for bone formation, its primary effect appears to be indirect, stemming from its potent mitogenic activity. stem-art.com FGF2 stimulates the proliferation of osteoprogenitor cells, thereby increasing the cell population available for differentiation into osteoblasts. stem-art.com This proliferative effect can accelerate the process of mineralization in vitro. stem-art.com However, direct inhibition of FGF receptor 1 (FGFR1) signaling in some experimental models did not directly affect osteogenic differentiation, suggesting that FGF2's role is more about expanding the progenitor pool rather than directly driving the differentiation process itself. stem-art.com In studies with quail neural crest cells, high concentrations of FGF2 were shown to induce chondrogenic differentiation, while also supporting osteogenic differentiation when cultured with factors that promote bone mineralization. oulu.fi This suggests that FGF2 can promote both cartilage and bone formation from a common progenitor population. oulu.fi

It is important to note that the balance between chondrogenesis and osteogenesis can be influenced by the interplay between FGF2 and other signaling pathways. For example, FGF signaling can antagonize Wnt signaling, a positive regulator of bone formation. aging-us.com

Myogenesis and Muscle Repair

This compound (bFGF) is a key regulator of myogenesis, the process of muscle fiber formation, and plays a significant role in skeletal muscle regeneration following injury. nih.govut.ac.ir It is known to be a potent mitogen for myoblasts (muscle precursor cells), stimulating their proliferation while often inhibiting their terminal differentiation into mature myotubes in vitro. nih.gov

Following muscle injury, bFGF is one of the first and most abundant growth factors to be released. ut.ac.ir This increase in bFGF levels is thought to induce the migration of muscle progenitor cells to the site of injury and stimulate angiogenesis (the formation of new blood vessels), which is crucial for efficient muscle repair. ut.ac.ir Studies in animal models of muscle injury have shown that the administration of bFGF can accelerate wound healing, promote cell proliferation, and enhance tissue angiogenesis. nih.gov

The role of bFGF in muscle regeneration involves the upregulation of key myogenic regulatory factors (MRFs) and proteins. For instance, bFGF treatment has been shown to increase the expression of myogenic markers such as MyoD, myogenin, and Myosin Heavy Chain (MyHC), indicating its role in promoting the formation of new muscle fibers. nih.govanimbiosci.org The signaling pathways involved in bFGF-mediated myogenesis include the PI3K-Akt-mTOR pathway, which is known to be activated by bFGF to improve skeletal muscle recovery. nih.gov

While in vitro studies consistently demonstrate the proliferative effect of bFGF on myoblasts, the in vivo effects on muscle regeneration can be more complex. nih.gov Some research has indicated that the exogenous administration of bFGF to regenerating skeletal muscle in mice did not significantly enhance the regenerative process, suggesting that the endogenous availability of bFGF may not be a limiting factor. tandfonline.com However, other studies have reported that bFGF effectively promotes the regeneration of damaged muscle. ut.ac.ir This discrepancy may be due to differences in experimental models, dosage, and delivery methods.

FGF2 in Fundamental Cellular Processes

Cell Proliferation and Cell Cycle Regulation

This compound (FGF2) is a potent mitogen that stimulates the proliferation of a wide variety of cell types, including endothelial cells, fibroblasts, chondrocytes, and various stem and progenitor cells. spandidos-publications.comnih.gov Its role in promoting cell division is intricately linked to its ability to regulate the cell cycle, the series of events that take place in a cell leading to its division and duplication.

FGF2 exerts its proliferative effects by binding to and activating FGF receptors (FGFRs), which in turn triggers downstream signaling cascades, most notably the Ras-Raf-MAPK (mitogen-activated protein kinase) and PI3K-Akt pathways. nih.gov Activation of the MAPK/ERK pathway is a crucial step in FGF2-induced mitogenesis, leading to the expression of immediate-early genes like c-fos, which are necessary for the cell to transition from a quiescent state (G0) into the G1 phase of the cell cycle. scielo.br

FGF2 influences the progression through the cell cycle by modulating the levels and activity of key cell cycle regulatory proteins. For instance, FGF2 has been shown to promote the degradation of the cyclin-dependent kinase (CDK) inhibitor p27, a protein that normally acts as a brake on cell cycle progression. researchgate.net By reducing p27 levels, FGF2 allows for the activation of CDK2, a kinase essential for the G1/S phase transition, thereby promoting entry into the S phase where DNA replication occurs. researchgate.net In some cell types, such as breast cancer cells, FGF2 increases the levels of cyclin D1 and cyclin E, which are critical for G1 progression. nih.gov

However, the effect of FGF2 on cell proliferation and the cell cycle is not universally stimulatory and can be highly context-dependent. In certain cellular contexts, particularly in cells with pre-existing oncogenic mutations like activated Ras, FGF2 can paradoxically inhibit proliferation and induce a state of cell cycle arrest or senescence. nih.govplos.org For example, in Ras-driven tumor cells, FGF2 can cause a G2/M phase arrest, preventing the cells from completing mitosis. plos.org This anti-proliferative effect is also dependent on FGFR activation but appears to be mediated by different downstream pathways, in some cases involving Src kinase activity. plos.org Knockdown of FGF2 in glioma cells has been shown to inhibit proliferation by causing an accumulation of cells in the G0/G1 and G2/M phases and a decrease in the S-phase population. nih.gov

The following table summarizes the effects of FGF2 on the cell cycle in different cell types based on research findings:

Cell TypeEffect of FGF2 on Cell CycleKey Findings
Corneal Endothelial Cells Promotes G1/S phase transitionFGF2 stimulation leads to progression into the S phase after 16 hours. researchgate.net
Ras-driven Tumor Cells (Y1, 3T3Ras) Causes G2/M arrestDespite activating mitogenic pathways, FGF2 blocks proliferation and induces cell cycle arrest at the G2/M interface. plos.org
C6 Glioma Cells Knockdown inhibits S-phase entryKnockdown of FGF2 leads to an increase in G0/G1 and G2/M phase cells and a decrease in S-phase cells. nih.gov
Adrenocortical Tumor Cells (Y-1) Stimulates DNA synthesisFGF2 elicits a strong mitogenic response, including the induction of DNA synthesis. scielo.br
Breast Cancer Cells (MCF-7) Induces cell cycle arrest despite mitogenic signalsFGF2 increases levels of cyclin D1 and E but ultimately leads to arrest due to increased p21. nih.gov

Cell Migration and Adhesion Dynamics

This compound (FGF2) is a potent regulator of cell migration and adhesion, processes that are fundamental to embryonic development, wound healing, and angiogenesis. Its influence on these cellular behaviors is complex and can vary depending on the cell type, the extracellular matrix (ECM) environment, and cell density.

FGF2 generally promotes cell migration in a variety of cell types, including endothelial cells and melanocytes. medicaljournals.senih.gov This pro-migratory effect is often linked to the activation of specific signaling pathways. For example, in endothelial cells, FGF2-induced migration on vitronectin is dependent on the activation of the ERK1/2 signaling pathway. ahajournals.org This process also involves the junctional adhesion molecule-1 (JAM-1), as its knockdown inhibits FGF2-induced ERK activation and subsequent cell migration. ahajournals.org

The interaction between cells and the ECM is mediated by integrins, a family of cell surface receptors. FGF2 has been shown to modulate the expression and function of several integrins on microvascular endothelial cells. molbiolcell.org Treatment with bFGF can lead to an increased surface expression of certain integrins (such as α2β1, α3β1, α5β1, α6β1, α6β4, and αvβ5) and a decrease in others (like α1β1 and αvβ3). molbiolcell.org These changes in integrin expression correlate with altered cell adhesion to various ECM components like fibronectin, laminin, vitronectin, and type I collagen. molbiolcell.org

Interestingly, the relationship between FGF2-stimulated migration and adhesion is not always straightforward and can be inversely correlated. In a study on human microvessel endothelial cells (HMVEC), FGF2 stimulated the migration of single, low-density cells on collagen I, and this was associated with reduced cell adhesion. nih.gov Conversely, at high cell density, FGF2 increased cell adhesion and reduced migration from a confluent monolayer. nih.gov This suggests that cell density is a critical regulator of the cellular response to FGF2. nih.gov

FGF2 can also influence cell migration through its effect on focal adhesion kinase (FAK), a key signaling molecule involved in integrin-mediated signal transduction. In melanocytes, bFGF enhances migration by increasing the expression of p125FAK. medicaljournals.se Inhibition of FAK activity was shown to abolish bFGF-induced melanocyte migration, confirming the importance of this pathway. medicaljournals.se

The following table summarizes research findings on the effects of FGF2 on cell adhesion to different extracellular matrix components:

Cell TypeExtracellular Matrix ComponentEffect of bFGF on Adhesion
Microvascular Endothelial Cells FibronectinIncreased adhesion molbiolcell.org
LamininIncreased adhesion molbiolcell.org
VitronectinIncreased adhesion molbiolcell.org
Type I CollagenIncreased adhesion molbiolcell.org
Human Microvessel Endothelial Cells (High Density) Collagen IIncreased adhesion nih.gov
Human Microvessel Endothelial Cells (Low Density) Collagen IReduced adhesion nih.gov

Cell Differentiation and Phenotypic Specification

This compound (FGF2) plays a pivotal and often dual role in cell differentiation and the determination of cellular phenotypes. Its effects are highly context-dependent, varying with cell type, developmental stage, and the presence of other signaling molecules. While FGF2 is widely known for maintaining stem and progenitor cells in an undifferentiated, proliferative state, it can also actively promote differentiation towards specific lineages. aging-us.comnih.gov

In many stem cell populations, such as embryonic and mesenchymal stem cells, FGF2 signaling is crucial for inhibiting premature differentiation and preserving their multipotentiality. mdpi.comaging-us.com It achieves this by promoting self-renewing proliferation and, in some cases, by inducing the expression of pluripotency-associated factors like Sox2, which can antagonize differentiation-promoting pathways. aging-us.com

Conversely, FGF2 can act as a potent inducer of differentiation for certain progenitor cells. For example, FGF2 has been shown to promote the differentiation of fibroblasts into a synthetic, proliferative phenotype, while inhibiting their differentiation into contractile myofibroblasts. nih.gov In the context of the developing nervous system, FGF2 stimulates the proliferation of neural crest cells, and subsequent exposure to other factors like leukemia inhibitory factor (LIF) can then trigger their differentiation into sensory-like neurons. biologists.com This indicates that FGF2 can expand a pool of progenitor cells, making them competent to respond to later differentiation cues.

FGF2 also plays a critical role in lineage specification during embryonic development and tissue repair. In the lens, FGF signaling is a key regulator of lens fiber cell differentiation, a process involving cell cycle exit and the expression of specific proteins like α-crystallins. oup.com FGF2-induced differentiation in this system involves extensive changes in gene expression, including the regulation of numerous transcription factors and the modulation of other signaling pathways like BMP, Notch, and Wnt. oup.com Similarly, in skeletal muscle regeneration, FGF2 promotes the myogenic program by stimulating the proliferation of satellite cells and upregulating myogenic determination factors. nih.gov

Cell Survival and Apoptosis Regulation

This compound (bFGF) is a significant signaling molecule that plays a critical role in promoting cell survival and inhibiting apoptosis, or programmed cell death. This function is fundamental to its physiological roles in tissue development, maintenance, and repair, as well as its pathological implications in conditions like cancer. The anti-apoptotic effects of bFGF are mediated through the activation of several intracellular signaling pathways and the subsequent regulation of key proteins involved in the apoptotic cascade.

The pro-survival activity of bFGF has been documented across a wide variety of cell types derived from the mesoderm and neuroectoderm. spandidos-publications.com For instance, bFGF markedly enhances the survival of quiescent BALB/c 3T3 murine fibroblasts. pnas.org In the central nervous system, it supports the viability of cerebral cortical neurons and mesencephalic neurons in culture, effects that are dose-dependent and require the continuous presence of the growth factor. nih.govnih.gov This neuroprotective action is crucial, as demonstrated by studies where bFGF prevents neuronal apoptosis induced by agents like nitric oxide. nih.gov Furthermore, autocrine signaling by bFGF is essential for the survival of certain cells, such as vascular smooth muscle cells; inhibiting endogenous bFGF production in these cells leads to apoptosis. merckmillipore.com

The primary mechanisms through which bFGF exerts its anti-apoptotic effects involve the activation of specific signal transduction pathways upon binding to its receptors (FGFRs). The most prominent of these are the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. allenpress.comnih.govresearchgate.net

Activation of the PI3K/Akt signaling cascade is a central event in bFGF-mediated cell survival. nih.govspandidos-publications.com This pathway is critical in preventing apoptosis in various scenarios, including radiation-induced damage to human umbilical vein endothelial cells (HUVECs). allenpress.com In this context, bFGF stimulates the phosphorylation and activation of PI3K and Akt, a process that can be blocked by specific inhibitors like wortmannin (B1684655) and LY294002. allenpress.com A key downstream target of activated Akt is the pro-apoptotic protein Bad (Bcl-2-associated death promoter). nih.gov Phosphorylation of Bad by Akt prevents it from binding to and inhibiting the anti-apoptotic protein Bcl-xL, thereby promoting cell survival. allenpress.com Studies have shown that bFGF induces the phosphorylation of Bad in irradiated HUVECs, highlighting this as a key step in its protective mechanism. allenpress.com

The MAPK/ERK pathway also plays a significant, though sometimes cell-type dependent, role in the survival signals initiated by bFGF. plos.orgspandidos-publications.com In some cells, such as PC12 cells, the anti-apoptotic signaling by bFGF requires inputs from both the Ras/MAP kinase and protein kinase C (PKC) pathways. nih.gov In fibroblasts, bFGF can prevent Fas-mediated apoptosis through the activation of the Ras/MAPK pathway, without altering the expression levels of the Fas receptor itself. rupress.org This pathway can also be crucial for protecting human brain microvascular endothelial cells from apoptosis following oxygen and glucose deprivation. nih.gov

The convergence of these signaling pathways leads to the regulation of the Bcl-2 family of proteins, which are central arbiters of the mitochondrial (intrinsic) pathway of apoptosis. nih.govmdpi.com bFGF signaling typically shifts the balance in favor of anti-apoptotic members. Research has shown that bFGF can upregulate the expression of the anti-apoptotic protein Bcl-2 in B-cell chronic lymphocytic leukemia cell lines, which contributes to a delay in fludarabine-induced apoptosis. researchgate.net Similarly, in Schwann cells and hippocampal neurons, bFGF increases Bcl-2 levels while decreasing the levels of the pro-apoptotic protein Bax. nih.govfrontiersin.org This change in the Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptotic stimuli. spandidos-publications.com

In addition to the Bcl-2 family, bFGF can also regulate other survival proteins. For example, in hepatocellular carcinoma cells, bFGF has been shown to upregulate the expression of survivin, a member of the inhibitor of apoptosis (IAP) family, via a PI3K/Akt-dependent pathway. spandidos-publications.com The overexpression of survivin helps to inhibit caspase activity and prevent cell death. spandidos-publications.comahajournals.org

Table 1: Research Findings on the Anti-Apoptotic Effects of bFGF

Cell Type/ModelApoptotic StimulusObserved Effect of bFGFKey Mediators/PathwaysReference
Human Umbilical Vein Endothelial Cells (HUVECs)Gamma RadiationInhibited radiation-induced apoptosis.PI3K/Akt pathway, phosphorylation of Bad. allenpress.com
PC12 CellsSerum DeprivationPartially blocked apoptosis.Ras/MAP Kinase and PKCδ pathways. nih.gov
Rat Cerebral Cortical NeuronsCulture ConditionsMarkedly enhanced cell survival.Dose-dependent, continuous presence required. nih.gov
Fibroblasts (FH2)Fas-mediatedProtected against Fas-mediated apoptosis.Ras/MAPK pathway. rupress.org
Colorectal Cancer Cells (HT-29)CPT-11 (Chemotherapy)Counteracted anti-apoptotic effects of endogenous bFGF when blocked by P7 peptide.PI3K/Akt pathway, regulation of Bax/Bcl-2 ratio. spandidos-publications.com
Rat Hippocampal NeuronsNitric OxidePrevented apoptosis by inhibiting changes in Bcl-2 and Bax levels.Bcl-2 family protein regulation. nih.gov
Vascular Smooth Muscle CellsAntisense bFGF RNAExogenous bFGF prevented apoptosis induced by inhibition of endogenous bFGF.Autocrine survival signaling. merckmillipore.com
Hepatocellular Carcinoma Cells (Bel-7402)WortmanninInhibited apoptosis induced by the PI3K inhibitor.PI3K/Akt pathway, upregulation of survivin. spandidos-publications.com

Table 2: Regulation of Apoptosis-Related Proteins by bFGF

ProteinFamily/FunctionEffect of bFGFCell TypeReference
Bcl-2Anti-apoptoticUpregulationB-CLL cells, Schwann cells, Endothelial cells researchgate.netfrontiersin.orgahajournals.org
BaxPro-apoptoticDownregulationSchwann cells, Hippocampal neurons nih.govfrontiersin.org
BadPro-apoptoticInactivation via phosphorylationHuman Umbilical Vein Endothelial Cells (HUVECs) allenpress.com
SurvivinInhibitor of Apoptosis (IAP)UpregulationHepatocellular carcinoma cells, Endothelial cells spandidos-publications.comahajournals.org
Cleaved Caspase-3Pro-apoptotic Effector CaspaseDownregulationSchwann cells frontiersin.org

Regulation of Basic Fibroblast Growth Factor Expression and Activity

Transcriptional Control of FGF2 Gene Expression

The transcription of the FGF2 gene is a key point of regulation, governed by the structure of its promoter and the coordinated action of various transcription factors.

The human FGF2 gene spans approximately 70 kilobases and contains three exons and two introns. atlasgeneticsoncology.org Its core promoter region, which is responsible for initiating transcription, lacks the typical TATA and CATT box motifs commonly found in many other genes. atlasgeneticsoncology.org Instead, the regulation of FGF2 transcription is controlled by a variety of regulatory elements located in the 5' and 3' untranslated regions (UTRs). atlasgeneticsoncology.org

The promoter region contains both positive and negative regulatory domains. For instance, a distal region harbors a negative regulatory domain and elements responsive to cell density, growth factors, and protein kinase C (PKC)/cyclic adenosine monophosphate (cAMP). atlasgeneticsoncology.org The proximal promoter region is crucial for maintaining basal transcription levels. atlasgeneticsoncology.org

A network of transcription factors orchestrates the expression of the FGF2 gene in response to various stimuli. These include:

AP-1 (Activator Protein-1): A binding site for AP-1 is located in the proximal promoter region. atlasgeneticsoncology.orggenecards.org

p53: The tumor suppressor protein p53 can regulate FGF2 expression. Wild-type p53 has been shown to repress the FGF2 promoter, whereas mutant forms of p53 can enhance its expression. oup.com

Sp1 (Specificity Protein 1): Multiple binding sites for Sp1 are present in the proximal promoter and play a role in basal promoter activity. atlasgeneticsoncology.orgnih.gov

Egr-1 (Early Growth Response-1): This transcription factor can stimulate FGF2 promoter activity. nih.gov

STAT (Signal Transducer and Activator of Transcription): STAT transcription factor binding sites are found in a cell density-dependent element within the promoter. atlasgeneticsoncology.org

A notable feature of FGF2 regulation is its capacity for autoinduction , whereby FGF2 can stimulate its own synthesis at the transcriptional level. nih.gov FGF2 released from cells can act in an autocrine or paracrine manner to activate its cell surface receptors, initiating a signaling cascade that leads to increased transcription of the FGF2 gene. nih.gov This positive feedback loop can amplify FGF2 signaling in tissues.

Post-Transcriptional and Translational Regulation of FGF2

Following transcription, the regulation of FGF2 expression continues at the post-transcriptional and translational levels, influencing the stability of its messenger RNA (mRNA) and the generation of different protein isoforms.

The stability of FGF2 mRNA is a critical determinant of the amount of FGF2 protein produced. The unusually long 3' untranslated region (3' UTR) of the FGF2 mRNA contains multiple regulatory elements that control its stability and polyadenylation. atlasgeneticsoncology.org A destabilizing element located between two polyadenylation sites can alter mRNA half-life. atlasgeneticsoncology.org

Furthermore, the FGF2 gene locus is transcribed bidirectionally. nih.gov The "antisense" strand produces a natural antisense transcript known as NUDT6. nih.gov The 3' UTR of the FGF2 mRNA has regions that are complementary to the NUDT6 transcript, allowing for the formation of a sense-antisense RNA duplex. atlasgeneticsoncology.orgnih.gov This interaction has been implicated in the post-transcriptional regulation of FGF2 expression, with evidence suggesting that NUDT6 can suppress the accumulation of cellular FGF2. nih.gov

Unlike many other growth factors, the different isoforms of FGF2 are not generated through alternative splicing of the FGF2 gene itself. Instead, they arise from a process of alternative translation initiation from a single mRNA transcript. molbiolcell.orgmdpi.comwikipedia.org

The FGF2 mRNA contains a standard AUG start codon, which initiates the translation of the 18 kDa low molecular weight (LMW) isoform. molbiolcell.orgmdpi.com In addition, there are several upstream, in-frame CUG codons that can also serve as translation initiation sites. molbiolcell.orgmdpi.com The use of these alternative CUG start codons results in the production of higher molecular weight (HMW) isoforms (e.g., 22, 22.5, 24, and 34 kDa in humans). mdpi.comwikipedia.org These HMW isoforms contain N-terminal extensions that confer distinct subcellular localizations and functions compared to the LMW form. wikipedia.orgnih.gov The selection of the translation initiation site can be influenced by cellular conditions, such as stress. gaacademy.org

Post-Translational Modifications of FGF2

After translation, FGF2 protein is subject to various post-translational modifications (PTMs) that can modulate its activity, stability, and subcellular localization. While a comprehensive map of all FGF2 PTMs is still being elucidated, several key modifications have been identified.

One of the well-characterized PTMs of FGF2 is methylation . The high molecular weight (HMW) isoforms of FGF2 undergo methylation, which results in an increase in their apparent molecular mass. nih.gov This modification has been shown to be important for the nuclear accumulation of HMW FGF2, suggesting a role in regulating its intracellular distribution and function. nih.gov Inhibition of this methylation process leads to a significant decrease in the amount of HMW FGF2 found in the nucleus. nih.gov

Other potential PTMs that are known to regulate the function of many proteins, such as phosphorylation, ubiquitination, and SUMOylation, may also play a role in modulating FGF2 activity. However, specific details and the functional consequences of these modifications on FGF2 are areas of ongoing research.

Phosphorylation

The regulation of FGF2 activity is intricately linked to phosphorylation events, primarily targeting the FGF receptors (FGFRs) rather than the FGF2 ligand itself. Upon FGF2 binding, FGFRs dimerize, leading to the activation of their intrinsic tyrosine kinase domains and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic tail of the receptors. uq.edu.au This transphosphorylation is a critical initiating step for downstream signaling cascades.

Key phosphorylation events in the FGF2 signaling pathway include:

Receptor Tyrosine Phosphorylation: Binding of FGF2 to FGFRs triggers the phosphorylation of multiple tyrosine residues on the receptor. uq.edu.au For instance, the cytoplasmic domain of FGFR2 contains at least seven known phosphorylation sites (Y463, Y583, Y585, Y653, Y654, Y730, and Y766) that are conserved in FGFR1. uq.edu.au These phosphorylated tyrosines serve as docking sites for various downstream signaling and adaptor proteins containing Src-homology 2 (SH2) domains, such as Phospholipase C-γ (PLC-γ). uq.edu.auoup.com

Receptor Serine Phosphorylation: Beyond tyrosine phosphorylation, serine phosphorylation of FGFRs adds another layer of regulation. FGFR1 can be phosphorylated at Serine 777 by p38 mitogen-activated protein kinase (MAPK), a modification crucial for the translocation of FGF1 (and potentially FGF2) into the cytosol and nucleus. nih.gov Similarly, FGFR2 is phosphorylated on Serine 779 in response to FGF2 stimulation, creating a docking site for 14-3-3 proteins, which is essential for the full activation of the PI3K-AKT and Ras-MAPK pathways. uq.edu.au

Downstream Pathway Activation: The initial receptor phosphorylation triggers a cascade of further phosphorylation events. This leads to the activation of major signaling pathways, including the RAS-MAPK (ERK1/2), PI3K-AKT, and PLCγ-PKC pathways, which are central to mediating the cellular responses to FGF2. nih.govnih.govfrontiersin.org For example, FGF2 stimulation can dramatically increase the phosphorylation of ERK1/2. nih.govresearchgate.net

Phosphorylated ProteinKey Kinase(s)Downstream Effect
FGFR1 / FGFR2 FGFR (autophosphorylation)Creates docking sites for SH2 domain proteins, initiating signaling. uq.edu.auoup.com
FGFR1 (Ser777) p38 MAPKRegulates translocation of the growth factor to the cytosol/nucleus. nih.gov
FGFR2 (Ser779) Protein Kinase C (PKC) family (suggested)Creates a binding site for 14-3-3 proteins, activating PI3K and MAPK pathways. uq.edu.au
ERK1/2 MEK (MAPK Kinase)Mediates cellular responses like proliferation and differentiation. nih.govnih.gov
AKT PI3KPromotes cell survival. nih.gov

Acetylation and Ubiquitination

Post-translational modifications such as acetylation and ubiquitination play significant roles in regulating protein function, though their specific roles in directly modifying FGF2 are less characterized than phosphorylation. However, ubiquitination is a key mechanism for regulating the downstream signaling of FGF2 by targeting its receptors.

Upon ligand binding, FGFRs can be targeted for ubiquitination, which flags the receptor for internalization and subsequent degradation in lysosomes. This process serves as a critical negative feedback mechanism to attenuate the signal and prevent overstimulation of the pathway. The ubiquitin ligase c-CBL has been implicated in this process, being recruited to the activated receptor complex to mediate its ubiquitination. mdpi.com The extent of FGFR ubiquitination can be influenced by the specific FGF ligand; for instance, FGF7 induces greater ubiquitination and subsequent degradation of FGFR2b compared to FGF10, which promotes receptor recycling. mdpi.com This differential regulation highlights how ubiquitination can fine-tune the cellular response to various FGFs.

Extracellular Regulation and Bioavailability of FGF2

The activity of FGF2 is not only governed by intracellular mechanisms but is also heavily regulated in the extracellular space. Its bioavailability—the amount of FGF2 available to bind and activate its high-affinity receptors—is tightly controlled by interactions with components of the extracellular matrix (ECM) and specific binding proteins. This extracellular control is crucial for modulating the potent, pleiotropic effects of FGF2. oup.comnih.gov

Sequestration by Extracellular Matrix Components

The ECM acts as a critical reservoir for FGF2, sequestering the growth factor and thereby controlling its local concentration and availability. nih.govnih.gov This sequestration serves several important functions:

Protection from Degradation: Binding to ECM components, particularly heparan sulfate (B86663) proteoglycans (HSPGs), protects FGF2 from thermal and proteolytic degradation, thus increasing its stability and half-life. nih.govnih.gov

Storage and Gradient Formation: The ECM serves as a storage depot, allowing for the controlled release of FGF2 when needed, for example, during wound healing or tissue repair. nih.gov This sequestration can also help establish and maintain concentration gradients of FGF2, which are important for directing cell migration and morphogenesis. nih.gov

Modulation of Activity: By binding FGF2, the ECM prevents it from freely diffusing and binding to its receptors, effectively keeping the growth factor in an inactive but readily available state. ahajournals.org

Role of Heparan Sulfate Proteoglycans in Storage and Release

Heparan sulfate proteoglycans (HSPGs) are the primary ECM components responsible for sequestering and regulating FGF2. ahajournals.orgnih.gov These complex molecules, consisting of a core protein with covalently attached heparan sulfate chains, are found on most cell surfaces and throughout the ECM. ahajournals.orgmdpi.com

The interaction between FGF2 and HSPGs is multifaceted:

Low-Affinity Binding and Storage: FGF2 binds to HSPGs with lower affinity but at a much higher capacity compared to its high-affinity FGFRs. nih.gov This allows the vast network of HSPGs in the ECM and on cell surfaces to act as a major storage reservoir for FGF2. mdpi.comnih.gov

Co-receptor Function: HSPGs are essential co-receptors for FGF2 signaling. The formation of a ternary complex, consisting of FGF2, FGFR, and an HSPG, is widely accepted as the primary signaling unit. nih.govnih.gov The HSPG facilitates the binding of FGF2 to its high-affinity FGFR and promotes receptor dimerization, which is the necessary step for activating the receptor's intracellular kinase domain. frontiersin.orgnih.govnih.gov

Controlled Release: The release of FGF2 from its HSPG stores can be accomplished through the enzymatic activity of heparanase, which cleaves the heparan sulfate chains. mdpi.com This enzymatic release provides a mechanism for rapidly increasing the local bioavailability of FGF2 to initiate signaling in processes like angiogenesis. mdpi.com

Interaction with FGF2-Binding Proteins

Beyond HSPGs, other specific FGF2-binding proteins (FGF-BPs) act as chaperones or antagonists to further modulate FGF2 bioavailability. These proteins can either facilitate or inhibit the interaction of FGF2 with its signaling receptors.

Positive Regulators: FGF-BPs can act as carriers, mobilizing FGF2 that is sequestered in the ECM. By binding to FGF2, they can release it from HSPGs and present it to the high-affinity FGFRs, thereby enhancing its biological activity. nih.gov This function is crucial for activating FGF signaling in processes like angiogenesis and tissue repair.

Negative Regulators: Other extracellular proteins can antagonize FGF2 activity. For example, thrombospondin-1 (TSP-1) has been shown to bind FGF2 and prevent it from interacting with its receptors. nih.gov In the blood, FGF2 can associate with α2-macroglobulin, which may influence its activity. oup.com

Extracellular MoleculeClassPrimary Function in FGF2 Regulation
Heparan Sulfate Proteoglycans (HSPGs) ProteoglycanSequesters and stores FGF2; acts as a co-receptor essential for FGFR binding and activation. nih.govahajournals.orgnih.gov
FGF-Binding Proteins (FGF-BPs) Secreted ProteinMobilize and release FGF2 from ECM stores, increasing its bioavailability. nih.gov
Thrombospondin-1 (TSP-1) GlycoproteinBinds to FGF2 and inhibits its interaction with signaling receptors. nih.gov
α2-Macroglobulin Plasma ProteinBinds to FGF2 in the blood, potentially modulating its activity. oup.com
Glypican-1 (GPC1) ProteoglycanKnown FGF2-binding protein found on extracellular vesicles. nih.gov
Chondroitin Sulfate Proteoglycan 4 (CSPG4) ProteoglycanKnown FGF2-binding protein found on extracellular vesicles. nih.gov

Advanced Research Methodologies in Basic Fibroblast Growth Factor Studies

In Vitro Cell Culture Models and Systems.qkine.complos.org

In vitro models are indispensable for dissecting the molecular and cellular mechanisms of Basic Fibroblast Growth Factor (FGF2) action. These systems allow for controlled experimental conditions to study cell proliferation, differentiation, and signaling pathways. plos.org

Primary Cell Cultures and Established Cell Lines.plos.org

The study of FGF2 heavily relies on both primary cell cultures and established cell lines to model its diverse biological roles. plos.org Primary cultures, derived directly from tissues, provide a physiologically relevant context for FGF2 research. For instance, primary neural stem and progenitor cells are cultured in the presence of FGF2 to maintain their undifferentiated state. plos.org Similarly, primary human chondrocytes are used to investigate the effects of FGF2 and its antagonists on cartilage-related molecules. mdpi.com

Established cell lines offer the advantage of consistency and scalability. A wide variety of cell lines are utilized in FGF2 research, including:

Fibroblasts: 3T3 cells are commonly used in proliferation assays to determine the biological activity of recombinant human FGF-2. miltenyibiotec.com

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVEC) are used to study FGF2's role in angiogenesis. oncotarget.com

Cancer Cell Lines: Various cancer cell lines are employed to investigate the role of FGF2 in tumor progression. For example, human glioma cell lines like SNB-19 are used to study autocrine regulation of growth by FGF2. nih.gov Prostate cancer cell lines such as LNCaP, DU 145, and PC 3 help in understanding the association between FGF2 production and metastatic potential. aacrjournals.org Retinoblastoma cell lines (WERI and Y79) are used to explore FGF2's role in proliferation and chemoresistance. arvojournals.org

Stem Cells: Human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) are cultured with FGF2 to maintain their pluripotency. qkine.comcocoonbio.com The human embryonic stem cell lines H1 and H9 have been successfully maintained for extended periods in media supplemented with high concentrations of FGF2. nih.gov

The choice between primary cells and established cell lines depends on the specific research question, balancing physiological relevance with experimental reproducibility.

Table 1: Examples of Primary Cell Cultures and Established Cell Lines in FGF2 Research

Cell TypeSpecific Example(s)Key Research Application(s)
Primary Cells
Neural Stem/Progenitor CellsMouse embryonic cortex-derivedMaintenance of undifferentiated state plos.org
ChondrocytesPrimary humanStudy of cartilage matrix components mdpi.com
Established Cell Lines
Fibroblasts3T3Proliferation assays for FGF2 activity miltenyibiotec.com
Endothelial CellsHUVECAngiogenesis studies oncotarget.com
GliomaSNB-19Autocrine growth regulation nih.gov
Prostate CancerLNCaP, DU 145, PC 3Correlation of FGF2 with metastasis aacrjournals.org
RetinoblastomaWERI, Y79Proliferation and chemoresistance arvojournals.org
Embryonic Stem CellsH1, H9Maintenance of pluripotency nih.gov

3D Culture Systems and Organoids

Three-dimensional (3D) culture systems and organoids are increasingly utilized in FGF2 research to better mimic the in vivo microenvironment. These models provide insights into cell-cell and cell-matrix interactions that are not captured in traditional 2D cultures. mdpi.comnih.gov

3D spheroids, which are aggregates of one or more cell types, have been used to study the effects of FGF2 on mesenchymal stem cells (MSCs). researchgate.net These MSC spheroids show enhanced secretion of various growth factors, including FGF2, compared to their 2D counterparts. researchgate.net In the context of cancer research, 3D co-culture models of colorectal cancer cells and fibroblasts have demonstrated that fibroblast-associated FGF-2 promotes cancer cell migration and invasion through direct cell-cell contact. oncotarget.com

Organoids, which are self-organizing 3D structures derived from stem cells, offer a more complex and physiologically relevant model. the-scientist.com FGF2 is a critical component in the culture media for generating various types of organoids. the-scientist.comijstemcell.comnih.gov For example, brain-region-specific spheroids generated from human induced pluripotent stem cells (iPSCs) utilize FGF2 to guide cell fate and study astrocyte maturation. mdpi.com In lung organoid development, FGF2 is used to support the formation of lungospheres. frontiersin.org Similarly, the development of skin organoids from human pluripotent stem cells involves the use of FGF2 to induce the formation of the basal epithelium. mednexus.org Neural organoids generated from human iPSCs have also highlighted the key role of this compound in the formation of the embryoid body and complex neural networks. nih.gov

Co-culture and Conditioned Medium Approaches

Co-culture systems, where two or more different cell types are grown together, are valuable for studying the paracrine signaling and cell-cell interactions involving FGF2. nih.gov Direct co-culture models have been instrumental in demonstrating that fibroblasts can induce colorectal cancer cell motility and invasion in a contact-dependent manner involving FGF-2. oncotarget.com In another study, a triple co-culture model of epithelial cells, macrophages, and dendritic cells was used to simulate the human airway barrier. nih.gov

Conditioned medium (CM) approaches involve collecting the culture medium from one cell type and applying it to another. This method allows researchers to study the effects of secreted factors, including FGF2, without direct cell-to-cell contact. For instance, CM from human mesenchymal stem cells (MSCs) has been shown to improve diabetic wound healing, partly by upregulating FGF2 gene expression in fibroblasts. nih.gov Studies have also utilized CM from immortalized feeder cells as a cost-effective method for the feeder-free culture of human embryonic stem cells, demonstrating that exogenous bFGF may not be required if the CM provides sufficient supportive factors. nih.gov Furthermore, CM from transfected cells engineered to have conditional expression of FGF2 has been shown to induce proliferation and migration of endothelial cells. aacrjournals.org

In Vivo Animal Models for FGF2 Research.plos.org

Animal models are crucial for understanding the physiological and pathological roles of FGF2 in a whole-organism context. These models allow for the investigation of complex processes such as development, tissue repair, and disease progression. nih.gov

Genetically Modified Organisms (e.g., FGF2 Knockout Models).mdpi.com

Genetically modified organisms, particularly knockout mouse models, have been instrumental in elucidating the specific functions of FGF2. cyagen.com By deleting the Fgf2 gene, researchers can observe the resulting phenotype and infer the protein's role in various biological processes.

Fgf2 knockout (FGF2-KO) mice have been used to study the role of FGF2 in:

Bone Homeostasis: FGF2-deficient mice exhibit increased bone mass, suggesting that FGF2 normally regulates osteoclastogenesis. cyagen.comcyagen.com

Kidney Fibrosis: Studies using Fgf2 knockout models have shown that FGF2 plays a role in renal fibrosis following acute kidney injury. cyagen.comcyagen.com

Atherosclerosis: Double knockout mice for Apolipoprotein E (ApoE) and the 18-kDa isoform of FGF-2 demonstrated that the absence of this FGF2 isoform significantly reduces atherogenesis and aortic plaque formation. karger.com

Cardioprotection: Mice with a targeted disruption of the Fgf2 gene have been used to investigate the role of FGF2 in protecting the heart from ischemia-reperfusion injury. ahajournals.org

Vascular Remodeling: Fgf2 knockout mice have been used to test the hypothesis that FGF2 is required for flow-dependent arterial remodeling. ahajournals.org

In addition to knockout models, transgenic mice with cardiac-specific overexpression of FGF2 have been generated. ahajournals.org These models have shown that increased FGF2 in the heart protects against myocardial dysfunction and infarction. ahajournals.org Furthermore, transgenic rice and tobacco plants have been developed to produce recombinant human FGF2, offering a potential alternative for its large-scale production. mdpi.comnih.govjst.go.jp

Table 2: Key Findings from FGF2 Genetically Modified Animal Models

ModelGenetic ModificationKey Finding(s)
MouseFgf2 KnockoutIncreased bone mass cyagen.comcyagen.com
Role in renal fibrosis post-injury cyagen.comcyagen.com
Attenuated atherosclerosis (in ApoE KO background) karger.com
Required for flow-dependent arterial remodeling ahajournals.org
MouseCardiac-specific FGF2 OverexpressionCardioprotective against ischemia-reperfusion injury ahajournals.org
Rice/TobaccoTransgenic expression of human FGF2Potential for recombinant protein production mdpi.comnih.govjst.go.jp

Pharmacological Intervention Models (e.g., Receptor Antagonists/Agonists)

Pharmacological intervention models in animals are used to study the effects of modulating FGF2 signaling pathways. This can involve the administration of FGF receptor (FGFR) agonists or antagonists.

Studies using FGFR antagonists in animal models have provided insights into the therapeutic potential of blocking FGF2 signaling. For example, the administration of FGFR inhibitors has been shown to have anti-tumor effects in various cancer xenograft models. aacrjournals.org Small-molecule inhibitors of FGF2 that mimic the function of thrombospondin are being developed to block angiogenesis. cardiff.ac.uk

Conversely, FGFR agonists are also being investigated. In vivo studies have demonstrated that both agonistic and antagonistic monoclonal antibodies targeting FGFR1 can have complex effects, and their activity can depend on the presence of the natural FGF ligand. nih.govnih.gov For instance, certain FGFR1 monoclonal antibodies exhibit a predominant agonistic effect in vivo, leading to toxicity. nih.gov The development of FGF21 receptor agonists is an emerging therapeutic class for obesity-related diseases, with several analogs and antibodies being tested in non-human primates and humans. researchgate.net

These pharmacological studies in animal models are essential for preclinical evaluation of potential therapeutic agents targeting the FGF2 pathway.

Disease Models Investigating FGF2 Role (e.g., Ischemic Injury Models, Developmental Defect Models)

To understand the multifaceted roles of this compound (FGF2) in both disease pathology and normal development, researchers utilize a variety of animal models. These models are crucial for elucidating the mechanisms through which FGF2 exerts its effects and for testing potential therapeutic applications.

Ischemic Injury Models:

FGF2 has been extensively studied in the context of ischemic injury, where tissue damage occurs due to a lack of blood supply. Various animal models have been instrumental in revealing the protective and regenerative functions of FGF2.

Myocardial Infarction (MI) Models: In models of heart attack, the administration of FGF2 has been shown to reduce the size of the infarct (area of dead tissue) and improve cardiac function. oup.com Studies in rats, dogs, and pigs have demonstrated that FGF2 can promote angiogenesis, the formation of new blood vessels, in the ischemic heart muscle. oup.comjacc.org This revascularization helps to restore blood flow and salvage damaged tissue. For instance, in a rat model of MI, the expression of FGF2 and its receptors was found to be upregulated in the infarcted area, coinciding with the timing of angiogenesis. nih.gov Furthermore, research using a Langendorff-perfused rat heart model showed that FGF2 administered during reperfusion significantly improved functional recovery. oup.com

Cerebral Ischemia (Stroke) Models: In animal models of stroke, FGF2 has demonstrated neuroprotective effects. nih.gov Studies have shown that FGF2 can reduce the volume of the brain infarct and promote functional recovery by supporting the survival of neurons and stimulating neurogenesis. nih.govnih.gov The expression of FGF2 is naturally upregulated in the brain following an ischemic insult, suggesting it is part of the endogenous repair mechanism. nih.gov Animal models, such as those involving middle cerebral artery occlusion (MCAO), have been pivotal in demonstrating that exogenous FGF2 can protect neurons from ischemic damage. nih.gov

Limb Ischemia Models: In mouse models of hind limb ischemia/reperfusion, FGF2 has been shown to reduce tissue damage, edema, and microvascular injury. nih.gov Research indicates that FGF2's protective effects in this context are linked to the inhibition of ferroptosis and the promotion of antioxidant responses. nih.gov

Renal Ischemia/Reperfusion (I/R) Injury Models: The protective role of FGF2 has also been investigated in kidney I/R injury. Studies have shown that FGF2 can alleviate mitochondrial damage and reduce the inflammatory response, thereby protecting against renal injury. researchgate.net

Developmental Defect Models:

FGF2 plays a critical role during embryonic development, and models with genetic alterations in FGF2 have been invaluable for understanding its function.

Transgenic Overexpression Models: Conversely, transgenic mice that overexpress FGF2 have been used to study the effects of increased FGF2 levels. For example, chronic overexpression of FGF2 in the heart has been shown to be cardioprotective against ischemic injury. oup.com In the context of nerve regeneration, transgenic mice overexpressing FGF2 exhibit faster nerve repair. biologists.com

Table 1: Examples of Disease Models Used in FGF2 Research

Disease Model Category Specific Model Example Key Findings Related to FGF2
Ischemic Injury Myocardial Infarction (Rat, Dog, Pig) Reduces infarct size, improves cardiac function, promotes angiogenesis. oup.comoup.comjacc.org
Cerebral Ischemia (Rodent Stroke Models) Exerts neuroprotective effects, reduces infarct volume, promotes neurogenesis. nih.govnih.gov
Limb Ischemia (Mouse Hind Limb I/R) Reduces tissue damage and microvascular injury by inhibiting ferroptosis. nih.gov
Renal Ischemia/Reperfusion (Rat) Protects against kidney injury by attenuating mitochondrial damage and inflammation. researchgate.net
Developmental Defects FGF2 Knockout Mice Reveals roles in neocortex development and blood pressure regulation. nih.govpnas.orgahajournals.org
FGF2 Overexpression Mice Demonstrates cardioprotective effects and enhanced nerve regeneration. oup.combiologists.com

Molecular Biology and Biochemical Techniques

A wide array of molecular and biochemical techniques are employed to dissect the intricate signaling pathways and cellular functions of FGF2.

Gene Expression Analysis (e.g., qPCR, RNA-seq, scRNA-seq)

Analyzing the expression of the FGF2 gene and its downstream targets is fundamental to understanding its regulatory networks.

Quantitative Polymerase Chain Reaction (qPCR): This targeted approach is used to quantify the expression levels of specific messenger RNA (mRNA) molecules. nanostring.com For example, qPCR has been used to measure the increase in FGF2 mRNA in the heart following myocardial infarction and in the brain after ischemic injury. nih.govnih.gov It is also a standard method to confirm the knockdown of FGF2 mRNA after treatment with siRNA. spandidos-publications.com

RNA-sequencing (RNA-seq): This high-throughput method provides a comprehensive, unbiased snapshot of the entire transcriptome (all RNA molecules) in a sample. lubio.ch RNA-seq can be used to identify novel genes and pathways regulated by FGF2 signaling. For instance, in a mouse model of limb ischemia/reperfusion, RNA-sequencing was used to reveal that ferroptosis is a key process influenced by FGF2. nih.gov

Single-cell RNA-sequencing (scRNA-seq): This advanced technique allows for the analysis of gene expression at the individual cell level, providing unprecedented resolution of cellular heterogeneity within a tissue. lexogen.com10xgenomics.com While specific studies on FGF2 using scRNA-seq are emerging, this technology holds the potential to identify the specific cell types that respond to FGF2 signaling in a complex tissue environment and to uncover rare cell populations that may be critically involved in FGF2-mediated repair processes.

Protein Expression and Interaction Analysis (e.g., Western Blot, ELISA, Co-IP, FRET)

These techniques are essential for studying the FGF2 protein itself, including its levels, modifications, and interactions with other proteins.

Western Blot: This widely used technique is employed to detect and quantify specific proteins in a sample. researchgate.net Western blotting has been used to demonstrate the increased expression of the FGF2 protein in various contexts, such as in the infarcted heart and in certain cancer cell lines. nih.govresearchgate.net It is also used to confirm the reduction of FGF2 protein levels following gene knockdown experiments. licorbio.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative method used to measure the concentration of a specific protein, such as FGF2, in a fluid sample like serum or cell culture media. nih.gov For example, it has been used to detect FGF2 levels in the bronchoalveolar lavage fluid of asthma patients. frontiersin.org

Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that interact with a protein of interest. By using an antibody to pull down FGF2, researchers can identify other proteins that are bound to it, revealing components of the FGF2 signaling complex.

Förster Resonance Energy Transfer (FRET): FRET is a technique that can be used to measure the proximity of two fluorescently labeled molecules in living cells. It has been employed to study the dimerization of FGF receptors (FGFRs) upon ligand binding, a critical step in the activation of FGF2 signaling. nih.gov Studies using FRET have helped to show that FGFR1 can form dimers even in the absence of a ligand. nih.gov

Proteomics and Metabolomics in FGF2 Signaling

These "omics" approaches provide a global view of the proteins and metabolites within a biological system, offering insights into the broader impact of FGF2 signaling.

Proteomics: This involves the large-scale study of proteins, particularly their structures and functions. mdpi.com Mass spectrometry-based proteomics can identify hundreds or thousands of proteins in a sample, allowing researchers to see how the entire proteome changes in response to FGF2. For example, proteomic analysis has been used to identify differentially abundant proteins in bone marrow-derived stem cells when cultured with FGF2, revealing its role in maintaining stemness. researchgate.net

Metabolomics: This is the scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue. mdpi.com By analyzing the metabolome, researchers can understand how FGF2 signaling affects cellular metabolism. Integrative analyses combining proteomics and metabolomics have been used to identify key metabolic pathways, such as the PI3K-Akt signaling pathway, that are co-enriched in response to factors that include FGF2. nih.govpnas.org

CRISPR/Cas9 for Gene Editing and Functional Studies

The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for precise modifications to the DNA of an organism. nih.gov

Gene Knockout: CRISPR/Cas9 can be used to create targeted "knockouts" of the FGF2 gene or its receptors in cell lines or animal models. nih.gov This allows researchers to study the specific consequences of losing FGF2 function, providing a powerful alternative to traditional gene knockout methods.

Functional Studies: Beyond simple knockouts, CRISPR-based tools like CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) can be used to repress or activate the expression of the FGF2 gene, respectively. nih.gov This allows for precise control over FGF2 levels to study its dose-dependent effects on cellular processes. This technology is instrumental in creating disease models and exploring gene function. nih.govfrontiersin.orgmdpi.com

siRNA/shRNA for Gene Knockdown

RNA interference (RNAi) is a natural process that can be harnessed to silence the expression of specific genes.

Small interfering RNA (siRNA): These are short, double-stranded RNA molecules that can be introduced into cells to temporarily knock down the expression of a target gene, such as FGF2. licorbio.comucl.ac.uk Transfection of cells with FGF2-specific siRNA leads to the degradation of FGF2 mRNA, resulting in reduced protein expression. nih.govresearchgate.net This method is widely used to study the functional consequences of reduced FGF2 levels in a controlled, transient manner.

Short hairpin RNA (shRNA): For longer-term gene silencing, shRNA can be used. These are RNA molecules with a tight hairpin turn that can be expressed from a plasmid or viral vector. Once expressed, they are processed by the cell into siRNA, leading to sustained knockdown of the target gene. ucl.ac.uk Studies have used shRNA to stably reduce the expression of FGF receptors to investigate their role in FGF2-induced cellular responses. spandidos-publications.com

Table 2: Molecular and Biochemical Techniques in FGF2 Research

Technique Category Specific Technique Application in FGF2 Research
Gene Expression Analysis qPCR Quantifies FGF2 mRNA levels in various tissues and in response to stimuli. nanostring.comspandidos-publications.com
RNA-seq Provides a comprehensive view of the transcriptome to identify FGF2-regulated genes. nih.govlubio.ch
scRNA-seq Analyzes gene expression at the single-cell level to dissect cellular responses to FGF2. lexogen.com10xgenomics.com
Protein Analysis Western Blot Detects and quantifies FGF2 protein expression and downstream signaling proteins. nih.govresearchgate.net
ELISA Measures the concentration of FGF2 in biological fluids. nih.govfrontiersin.org
Co-IP Identifies proteins that interact with FGF2.
FRET Studies the dynamics of FGF receptor dimerization in live cells. nih.gov
Omics Approaches Proteomics Identifies global changes in protein expression in response to FGF2. mdpi.comresearchgate.net
Metabolomics Investigates the impact of FGF2 signaling on cellular metabolism. mdpi.comnih.gov
Gene Manipulation CRISPR/Cas9 Creates precise gene knockouts or modifications to study FGF2 function. nih.govnih.gov
siRNA/shRNA Achieves transient or stable knockdown of FGF2 gene expression. spandidos-publications.comnih.gov

Biophysical and Imaging Techniques in FGF2 Research

Advanced biophysical and imaging methodologies are indispensable for elucidating the complex molecular mechanisms of this compound (FGF2). These techniques allow researchers to probe the protein's structure, dynamics, interactions, and cellular trafficking with high precision.

Spectroscopic Methods (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a powerful tool for investigating the conformational state of FGF2. This method leverages the intrinsic fluorescence of aromatic amino acid residues, primarily tryptophan and tyrosine, to monitor changes in the protein's tertiary structure. uark.edu

In its natively folded state, the fluorescence emission of FGF2 is dominated by its seven tyrosine residues, resulting in an emission maximum around 303-308 nm. uark.edumdpi.com The single tryptophan residue in wild-type FGF2 is typically quenched by neighboring amino acids, leading to very low emission at its characteristic wavelength of ~353 nm. mdpi.comacs.org Upon unfolding, for instance with a denaturing agent like Sodium Dodecyl Sulfate (B86663) (SDS) or Guanidine Hydrochloride, the tryptophan residue becomes exposed to the solvent. acs.orgnih.gov This exposure eliminates the quenching effect, causing a significant increase in fluorescence intensity at 353 nm, which serves as a clear indicator of protein denaturation. mdpi.comacs.org

Researchers have used this principle to verify the proper folding of recombinant FGF2 variants and their conjugates. mdpi.comacs.org For example, studies on FGF2 dimers and conjugates with cytotoxic compounds like Monomethyl Auristatin E (vcMMAE) confirmed that the engineered proteins maintained their native conformation, as their fluorescence spectra were nearly identical to that of wild-type FGF2 and did not show the increased emission at 353 nm characteristic of an unfolded state. mdpi.comacs.org

Table 1: Spectroscopic Properties of FGF2 in Different Conformational States

Conformational State Primary Emitting Residue(s) Emission Maximum Key Finding
Native (Folded) Tyrosine ~303-308 nm uark.edumdpi.comacs.org Tryptophan fluorescence at ~353 nm is quenched. mdpi.comacs.org

| Denatured (Unfolded) | Tryptophan | ~353-360 nm mdpi.comacs.orguark.edu | Significant increase in fluorescence intensity due to loss of quenching. mdpi.comacs.org |

Microscopy Techniques (e.g., Confocal, Super-Resolution, Live-Cell Imaging)

Microscopy techniques are crucial for visualizing the dynamic processes of FGF2 signaling, including receptor binding, internalization, and intracellular trafficking.

Confocal Microscopy has been employed to study the internalization of FGF2 and its receptors. In live-cell imaging experiments using HeLa cells expressing a GFP-tagged FGF receptor 2 (FGFR2-GFP), stimulation with FGF2 was shown to trigger the rapid internalization of the receptor from the plasma membrane and its subsequent trafficking to a perinuclear location. nih.gov Similarly, confocal analysis of cells treated with fluorescently labeled FGF2 conjugates confirmed that the conjugates are internalized efficiently via an FGFR1-mediated endocytic pathway, colocalizing with the early endosome marker EEA1. acs.orgresearchgate.net

Super-Resolution Microscopy , which overcomes the diffraction limit of conventional light microscopy, provides even greater detail of these processes. fluorofinder.comprior.com Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy have been used to visualize single molecules of FGF2 at the plasma membrane. frontiersin.org TIRF imaging has enabled the real-time observation of FGF2's unconventional secretion, revealing that the translocation of an individual FGF2 molecule across the plasma membrane is a rapid process, taking approximately 200 milliseconds. rupress.orgnih.gov Another super-resolution method, Stimulated Emission Depletion (STED) microscopy, further enhances resolution by selectively de-exciting fluorophores, allowing for imaging at the 20-80 nm scale, suitable for studying fine subcellular structures. ous-research.no

Live-Cell Imaging encompasses these techniques to study cellular events in real time. Number and Brightness (N&B) analysis, a fluorescence fluctuation spectroscopy method, has been used in live cells to reveal that FGF2 and another ligand, the Neural Cell Adhesion Molecule (NCAM), induce different assembly patterns and dynamics of FGFR1. biologists.comnih.gov N&B analysis showed that FGF2 promotes stable dimerization of FGFR1, whereas NCAM triggers the formation of unstable, short-lived receptor multimers that cycle rapidly at the cell surface. biologists.comnih.gov These findings demonstrate how different ligands can elicit distinct receptor clustering behaviors, which may underlie their different signaling outcomes. biologists.com

Table 2: Applications of Advanced Microscopy in FGF2 Research

Technique Example Application Key Findings
Live-Cell Confocal Microscopy Tracking FGFR2-GFP internalization after FGF2 stimulation. nih.gov FGF2 induces rapid receptor internalization and trafficking to perinuclear endosomes. nih.gov
Visualizing internalization of fluorescently labeled FGF2 conjugates. acs.orgresearchgate.net Conjugates are internalized via an FGFR-dependent endocytic pathway and localize to early endosomes. acs.orgresearchgate.net
TIRF Microscopy (Super-Resolution) Real-time imaging of single FGF2 molecules during secretion. frontiersin.orgrupress.org The membrane translocation step of FGF2 secretion is a rapid event (~200 ms) dependent on PI(4,5)P2 and heparan sulfates. rupress.orgnih.gov

| Number & Brightness (N&B) Analysis (Live-Cell) | Analyzing FGFR1 assembly and dynamics in response to FGF2 vs. NCAM. biologists.com | FGF2 induces stable FGFR1 dimers, while NCAM induces unstable, cycling multimers, revealing ligand-specific receptor clustering. biologists.comnih.gov |

Chromatographic Methods for Protein Characterization

Chromatography is fundamental to the study of FGF2, enabling its purification and the quantitative analysis of its various forms. nih.gov A suite of high-performance liquid chromatography (HPLC) methods has been developed to assess the stability, purity, and aggregation state of FGF2. nih.govresearchgate.net

Affinity Chromatography is a primary method for purifying FGF2. uark.edu Given FGF2's high affinity for heparin and heparan sulfate proteoglycans, columns containing immobilized heparin (e.g., Heparin-Sepharose) are highly effective for both purification and for quantifying the amount of natively folded, active FGF2 in a sample. nih.govuark.eduelifesciences.org The protein binds to the column and is typically eluted by increasing the salt concentration, such as with sodium chloride (NaCl). uark.edu

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is used as a final purification step to remove aggregates or unreacted monomers after dimerization reactions. mdpi.com SEC can also distinguish between native and denatured forms of FGF2, as the protein's tertiary structure affects its retention time. nih.govresearchgate.net

Ion-Exchange Chromatography (IEX) separates proteins based on their net charge and is used to purify FGF2 and its variants, for instance, to remove excess PEG linkers during the synthesis of FGF2 dimers. mdpi.com

Reversed-Phase HPLC (RP-HPLC) is used to measure the total soluble protein concentration and is often insensitive to the protein's tertiary structure. nih.govresearchgate.net It is frequently used in combination with other methods to provide a complete picture of an FGF2 formulation, distinguishing between total protein, native protein, and aggregates. nih.govneuromics.com

Table 3: Chromatographic Methods in the Analysis of FGF2

Chromatographic Method Principle of Separation Primary Application in FGF2 Research
Heparin Affinity Chromatography Specific binding to immobilized heparin. nih.gov Purification of FGF2; quantitative analysis of the native/active protein fraction. nih.govuark.eduelifesciences.org
Size-Exclusion Chromatography (SEC) Separation by molecular size. mdpi.com Removal of aggregates; separation of monomers from dimers; separation of native from denatured species. mdpi.comnih.gov
Ion-Exchange Chromatography (IEX) Separation by net surface charge. mdpi.com Purification of FGF2 and its variants; removal of charged reagents post-reaction. mdpi.com

| Reversed-Phase HPLC (RP-HPLC) | Separation by hydrophobicity. nih.gov | Quantification of total soluble protein; assessment of purity. nih.govneuromics.com |

Basic Fibroblast Growth Factor in Mechanistic Disease Models

FGF2 in Angiogenesis-Related Pathologies (Mechanistic Studies)

Basic fibroblast growth factor (FGF2) is a potent signaling molecule with pleiotropic effects, including the stimulation of cell growth, migration, and differentiation. oup.comoup.com It is a key player in the complex process of angiogenesis, the formation of new blood vessels, which is crucial in both normal physiological processes and various pathologies. aacrjournals.orgaacrjournals.org

Role in Ischemic Conditions (e.g., Myocardial Ischemia, Cerebral Ischemia)

In the context of ischemic conditions, where blood flow and oxygen supply to tissues are restricted, FGF2 demonstrates significant cardioprotective and neuroprotective roles.

Myocardial Ischemia:

Following a myocardial infarction (heart attack), FGF2 plays a crucial role in the heart's repair and remodeling processes. Studies have shown that FGF2 is involved in regulating cell proliferation, angiogenesis, collagen synthesis, and myocyte hypertrophy during infarct repair. nih.gov In animal models, the absence of FGF2 leads to more severe thinning of the infarct wall, ventricular dilation, and consequently, worse cardiac function. nih.gov Conversely, overexpression of FGF2 can ameliorate these adverse effects and preserve cardiac function. nih.govahajournals.org

The protective mechanism of FGF2 in myocardial ischemia involves its interaction with FGF receptors (FGFRs) and the subsequent activation of signaling pathways like protein kinase C (PKC). physiology.org Intramyocardial administration of FGF2 shortly after the onset of ischemia has been shown to reduce injury and improve heart function. physiology.org This protection is dependent on the binding of FGF2 to its receptor, FGFR1. physiology.org Endogenous FGF2 is essential for mediating cell survival, post-ischemic functional recovery, and vascular remodeling after cardiac ischemia-reperfusion injury. nih.gov Mice lacking the FGF2 gene exhibit increased myocardial infarct size and worsened cardiac function following such an injury. ahajournals.orgnih.govahajournals.org

Cerebral Ischemia:

In the brain, following an ischemic stroke, FGF2 contributes to neurological recovery through various mechanisms. It promotes the proliferation, migration, and differentiation of progenitor cells in the brain, aiding in neurogenesis. nih.govpnas.org FGF2 has been shown to reduce the infarct volume and improve functional recovery in animal models of stroke. nih.gov The neuroprotective effects of FGF2 are mediated through pathways such as the PI3K/Akt and the cAMP/PKA/CREB pathways, which are involved in promoting cell survival, and dendritic and synaptic plasticity. nih.govnih.gov FGF2 also plays a role in maintaining the integrity of the blood-brain barrier and can enhance the function of pericytes, which are crucial for vascular stability. nih.gov Furthermore, FGF2 has been observed to limit excitotoxic damage and prevent the downregulation of anti-apoptotic proteins in ischemic brain tissue. ahajournals.org

Ischemic ConditionKey Mechanistic Roles of FGF2Primary Signaling Pathways InvolvedOutcome of FGF2 Activity
Myocardial IschemiaPromotes fibroblast and endothelial cell proliferation, collagen deposition, and cardiomyocyte hypertrophy. nih.gov Reduces infarct expansion. nih.govFGFR1, Protein Kinase C (PKC) physiology.orgPreservation of cardiac function and improved infarct repair. nih.govahajournals.org
Cerebral IschemiaStimulates neurogenesis (progenitor cell proliferation and differentiation). nih.govpnas.org Reduces infarct volume. nih.gov Maintains blood-brain barrier integrity. nih.govPI3K/Akt, cAMP/PKA/CREB nih.govnih.govEnhanced functional recovery and neuroprotection. nih.gov

FGF2 Mechanisms in Retinopathies

The role of FGF2 in retinopathies, particularly those involving neovascularization, is complex and has been a subject of debate. While some studies suggest a pro-angiogenic role for FGF2 in conditions like diabetic retinopathy, others indicate it may not be a primary driver.

In models of oxygen-induced retinopathy, FGF2 expression is upregulated and has been shown to enhance the tube formation, migration, and proliferation of human retinal microvascular endothelial cells. arvojournals.orgresearchgate.net One of the underlying mechanisms for FGF2-induced angiogenesis in the retina involves the upregulation of glycolysis in endothelial cells, specifically through the action of the enzyme enolase 2 (ENO2). arvojournals.orgresearchgate.net Inhibition of ENO2 has been found to reduce the angiogenic effects of FGF2 both in vitro and in vivo. arvojournals.orgresearchgate.net

Furthermore, a specific subpopulation of microglia, when subjected to hypoxic conditions, undergoes necroptosis (a form of programmed cell death) and releases FGF2. pnas.org This release of FGF2 can then contribute to retinal neovascularization. pnas.org This suggests a mechanism where microglial necroptosis acts as a trigger for FGF2-mediated angiogenesis in the retina. pnas.org

However, some studies have found that FGF2 is neither necessary nor sufficient for the development of retinal neovascularization in certain mouse models of ischemic retinopathy. nih.gov This highlights the complexity of the signaling environment in the retina, where other factors like vascular endothelial growth factor (VEGF) and insulin-like growth factor-I (IGF-I) also play significant roles. nih.govmdpi.com

FGF2 in Neurodegenerative Process Mechanisms

FGF2 has emerged as a significant factor in the context of neurodegenerative diseases, demonstrating neuroprotective and supportive roles in models of Alzheimer's and Parkinson's diseases.

Mechanistic Involvement in Alzheimer's Disease Models

In Alzheimer's disease (AD) models, FGF2 exhibits several protective mechanisms. It has been shown to enhance the proliferation of astrocytes and reduce apoptosis mediated by Bcl-XL. researchgate.net FGF2 can also mitigate oxidative stress and modulate increases in intracellular calcium levels, which in turn can reduce the hyperphosphorylation of the tau protein, a hallmark of AD. researchgate.netnih.gov

Gene transfer of FGF2 into the hippocampus of AD mouse models has been found to improve cognitive function. researchgate.netnih.gov Mechanistically, FGF2 appears to exert its beneficial effects through multiple actions. It can enhance neurogenesis from neural stem cells, a process that can be inhibited by amyloid-beta (Aβ) oligomers. nih.gov Additionally, FGF2 has been shown to directly activate the phagocytosis of Aβ by microglia and reduce the production of Aβ from neurons. nih.gov Both low and high molecular weight forms of FGF2 have demonstrated protective effects against Aβ-induced toxicity in astrocytes. frontiersin.org The signaling pathways involved in these protective effects include the PI3K/AKT/GSK3β pathway. nih.gov

Support of Dopaminergic Neurons in Parkinson's Disease Models

In Parkinson's disease (PD), which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, FGF2 plays a crucial supportive role. jneurosci.org Studies have shown that FGF2 is important for the development and survival of these neurons. frontiersin.orgnih.gov In animal models of PD, FGF2 has been shown to protect dopaminergic neurons from toxin-induced cell death and improve their survival. frontiersin.org The absence of FGF2 in mice leads to a significant decrease in the survival of dopaminergic neurons after injury. frontiersin.org

The neurotrophic activity of FGF2 on dopaminergic neurons is mediated through its receptors, particularly FGFR1 and FGFR3. frontiersin.orgnih.gov The FGF2-PI3K/AKT signaling pathway is required for neural survival and plasticity in this context. frontiersin.org Interestingly, levels of FGF2 have been found to be significantly depleted in the remaining dopaminergic neurons of PD patients, suggesting a link between FGF2 deficiency and the disease process. jneurosci.orgnih.gov Another member of the FGF family, FGF20, also shows neurotrophic activity on dopaminergic neurons, acting synergistically with FGF2 and signaling through FGFR1c to activate the MAPK pathway. nih.govscirp.org

Neurodegenerative DiseaseKey Mechanistic Roles of FGF2Primary Signaling Pathways InvolvedOutcome of FGF2 Activity
Alzheimer's DiseaseEnhances astrocyte proliferation, reduces apoptosis, mitigates oxidative stress, modulates intracellular calcium, reduces tau hyperphosphorylation, enhances Aβ phagocytosis by microglia, and reduces Aβ production. researchgate.netnih.govnih.govfrontiersin.orgPI3K/AKT/GSK3β nih.govImproved cognitive function and neuroprotection against Aβ toxicity. researchgate.netnih.gov
Parkinson's DiseasePromotes survival and development of dopaminergic neurons, protects against neurotoxin-induced cell death. frontiersin.orgnih.govFGFR1, FGFR3, PI3K/AKT, MAPK (for FGF20) frontiersin.orgnih.govSupport and protection of dopaminergic neurons. frontiersin.org

FGF2 in Cancer Biology (Mechanistic Roles)

FGF2 is a well-established player in cancer biology, contributing to tumor progression through various mechanisms, most notably by promoting angiogenesis and cell proliferation. oncotarget.comnih.gov

FGF2 is a potent pro-angiogenic factor. oncotarget.com It is released by tumor and stromal cells and acts on endothelial cells, which predominantly express FGFR1 and to a lesser extent FGFR2. oncotarget.comnih.gov The activation of these receptors by FGF2 leads to endothelial cell proliferation, migration, and the production of proteases like urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs), which degrade the extracellular matrix and facilitate angiogenesis. aacrjournals.orgoncotarget.com The full mitogenic and chemotactic responses of FGF2 in endothelial cells require the activation of the ERK1/2 and PKC signaling pathways. oncotarget.comnih.gov FGF2 can also act in an autocrine manner on endothelial cells. oncotarget.comnih.gov

Beyond its role in angiogenesis, FGF2 can directly stimulate the proliferation of tumor cells in an autocrine or paracrine fashion. oup.comaacrjournals.org In various cancer types, including breast cancer, FGF2 has been shown to induce cell proliferation and migration through the activation of FGFR1 and downstream signaling pathways like PI3K/AKT. researchgate.net The FGF/FGFR signaling axis is often dysregulated in cancer, leading to excessive mitogenic signaling that promotes cancer progression and can contribute to metastatic phenotypes. oncotarget.com For instance, in some lung cancer models, activation of an FGF2-FGFR1 autocrine loop has been identified as a mechanism of acquired resistance to targeted therapies. aacrjournals.org Furthermore, FGF2 can induce the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion, through the MEK/ERK signaling pathway. mdpi.com

Role in Tumor Angiogenesis Promotion

This compound (FGF2), a potent pro-angiogenic factor, plays a significant role in tumor angiogenesis by influencing endothelial cells through paracrine and autocrine mechanisms. oncotarget.com It is released by tumor and stromal cells and can be mobilized from the extracellular matrix (ECM). oncotarget.com FGF2 directly stimulates the proliferation and migration of endothelial cells, which are crucial steps in the formation of new blood vessels. mdpi.comnih.gov

The angiogenic activity of FGF2 is mediated through its interaction with FGF receptors (FGFRs), primarily FGFR1 and to a lesser extent FGFR2, which are expressed on endothelial cells. oncotarget.com Activation of these receptors initiates downstream signaling cascades, including the Ras-MAPK and PI3K/Akt pathways, leading to endothelial cell proliferation, migration, and the production of proteases like matrix metalloproteinases (MMPs) and plasminogen activators. oncotarget.comcancerbiomed.org These proteases degrade the ECM, facilitating the invasion and migration of endothelial cells to form new vascular structures. oncotarget.commdpi.com

FGF2's role in angiogenesis is often synergistic with other growth factors, most notably Vascular Endothelial Growth Factor (VEGF). mdpi.compnas.org FGF2 can enhance VEGF-mediated angiogenesis by upregulating VEGF expression. mdpi.com The combined action of FGF2 and VEGF leads to a more robust angiogenic response than either factor alone. pnas.org For instance, FGF2 and VEGF-C work together to promote both angiogenesis (formation of new blood vessels) and lymphangiogenesis (formation of new lymphatic vessels), which contributes to tumor growth and metastasis. pnas.org Similarly, FGF2 and Platelet-Derived Growth Factor-BB (PDGF-BB) synergistically promote the formation of disorganized and leaky tumor blood vessels, which facilitates metastasis. nih.gov

Table 1: FGF2's Mechanistic Role in Tumor Angiogenesis

Mechanism Key Interacting Molecules Cellular Outcome Reference
Direct Endothelial Cell Stimulation FGFR1, FGFR2 Proliferation, Migration oncotarget.com
ECM Degradation MMPs, Plasminogen Activators Endothelial Cell Invasion oncotarget.commdpi.com
Synergistic Action with VEGF VEGF, VEGFR-2, VEGFR-3 Enhanced Angiogenesis & Lymphangiogenesis mdpi.compnas.org
Synergistic Action with PDGF-BB PDGF-BB, PDGFR-α, PDGFR-β Formation of Primitive Vasculature nih.gov

Influence on Cell Proliferation and Survival in the Tumor Microenvironment

FGF2 significantly influences the tumor microenvironment (TME) by promoting the proliferation and survival of cancer cells. oncotarget.commdpi.com It can be secreted by various cells within the TME, including cancer-associated fibroblasts (CAFs), endothelial cells, and the tumor cells themselves, acting in a paracrine or autocrine manner. oncotarget.comjcpjournal.orgoncotarget.com

The binding of FGF2 to its receptors on cancer cells activates key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. oncotarget.commdpi.com The PI3K/Akt pathway is a major driver of cell survival by inhibiting apoptosis. mdpi.com The MAPK/ERK pathway activation leads to the expression of proteins like cyclin D1, which promotes cell cycle progression and proliferation. mdpi.com

In the context of the TME, CAFs are a major source of FGF2. jcpjournal.orgoncotarget.com FGF2 secreted by CAFs can stimulate the proliferation and migration of breast cancer cells. jcpjournal.org This interaction highlights the critical role of the stroma in supporting tumor growth. oncotarget.comjcpjournal.org Furthermore, FGF2 can contribute to the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capabilities that drive tumor growth and recurrence. mdpi.com In glioblastoma, for example, FGF2 is upregulated and contributes to maintaining the stem cell-like properties of glioblastoma cells. mdpi.com

Table 2: FGF2's Influence on the Tumor Microenvironment

Cellular Process Key Signaling Pathways Source of FGF2 in TME Effect on Cancer Cells Reference
Cell Proliferation MAPK/ERK, Cyclin D1 CAFs, Endothelial Cells, Tumor Cells Increased Growth Rate oncotarget.comjcpjournal.orgmdpi.com
Cell Survival PI3K/Akt CAFs, Endothelial Cells, Tumor Cells Inhibition of Apoptosis oncotarget.comjcpjournal.orgmdpi.com
Cancer Stem Cell Maintenance JAK/STAT3 Glioblastoma Stem Cells Promotes Stemness mdpi.com
Tumor-Stroma Interaction FGF2/FGFR CAFs Enhanced Proliferation & Migration jcpjournal.orgoncotarget.com

Mechanisms of Metastasis and Invasion

FGF2 is deeply implicated in the processes of tumor cell invasion and metastasis, which are hallmarks of malignant progression. nih.govmdpi.com Its role extends from promoting local invasion to facilitating the spread of cancer cells to distant organs. pnas.orgjurolsurgery.org

One of the primary mechanisms by which FGF2 promotes invasion is through the induction of an epithelial-mesenchymal transition (EMT). jurolsurgery.org During EMT, epithelial cancer cells lose their cell-cell adhesion and polarity, acquiring a more migratory and invasive mesenchymal phenotype. jurolsurgery.org FGF2 is considered one of the key genes related to EMT. jurolsurgery.org

FGF2 also facilitates invasion by stimulating the production of matrix-degrading enzymes, such as MMPs, from both cancer and stromal cells. oncotarget.commdpi.com This enzymatic activity breaks down the ECM, creating pathways for cancer cells to invade surrounding tissues and enter blood and lymphatic vessels (intravasation). oncotarget.comjurolsurgery.org

The synergistic action of FGF2 with other growth factors is also crucial for metastasis. The collaboration between FGF2 and VEGF-C not only promotes the growth of primary tumors but also enhances the formation of lymphatic vessels, providing a direct route for cancer cells to spread to lymph nodes. pnas.org Similarly, the interplay between FGF2 and PDGF-BB leads to the formation of highly permeable and disorganized blood vessels, which are more easily penetrated by invading cancer cells. nih.gov In osteosarcoma, FGF2 has been shown to promote metastasis by increasing the expression of intercellular adhesion molecule-1 (ICAM-1), which facilitates cancer cell migration. nih.gov

Table 3: Mechanisms of FGF2-Mediated Metastasis and Invasion

Mechanistic Step Key Molecules/Processes Cellular Outcome Reference
Local Invasion EMT, MMPs Loss of Cell Adhesion, ECM Degradation oncotarget.commdpi.comjurolsurgery.org
Intravasation VEGF-C, PDGF-BB Entry into Blood/Lymphatic Vessels nih.govpnas.org
Cell Migration ICAM-1, Integrin αvβ5 Increased Cancer Cell Motility oncotarget.comnih.gov
Metastatic Growth Angiogenesis, Lymphangiogenesis Formation of Distant Metastases pnas.org

FGF2-Related Resistance Mechanisms in Basic Research Settings

A growing body of research indicates that FGF2 plays a significant role in the development of resistance to various cancer therapies, including chemotherapy, targeted therapy, and anti-angiogenic agents. mdpi.comnih.gov

In the context of chemotherapy, FGF2 has been shown to confer resistance to drugs like doxorubicin (B1662922) and paclitaxel. mdpi.comnih.gov For instance, nuclear FGF2 can promote resistance to doxorubicin in breast cancer by enhancing DNA repair mechanisms. nih.gov In osteosarcoma, FGF2 can induce resistance to cisplatin (B142131) through a mechanism involving the PKCε, B-RAF, and S6K2 protein complex, which controls the expression of anti-apoptotic proteins. nih.gov

FGF2 signaling can also mediate resistance to targeted therapies. In breast cancer cells with elevated FGFR1 expression, FGF2 stimulation can lead to resistance to tamoxifen (B1202) by activating the MAPK and Akt signaling pathways. mdpi.com

Furthermore, the FGF/FGFR axis is implicated in resistance to anti-angiogenic therapies that target the VEGF pathway. mdpi.com In tumors treated with anti-VEGF agents, an increase in FGF2 expression can serve as an escape mechanism, promoting angiogenesis through an alternative pathway. mdpi.com Simultaneous inhibition of both VEGFR and FGFR signaling has been shown to be more effective in blocking angiogenesis and tumor growth in certain cancer models. mdpi.com

Table 4: FGF2-Mediated Resistance Mechanisms

Therapy Type Drug Example(s) Mechanism of Resistance Cancer Type Reference
Chemotherapy Doxorubicin, Paclitaxel, Cisplatin Enhanced DNA repair, Activation of anti-apoptotic pathways Breast Cancer, Osteosarcoma mdpi.comnih.gov
Targeted Therapy Tamoxifen Activation of MAPK and Akt pathways Breast Cancer mdpi.com
Anti-angiogenic Therapy Anti-VEGF agents (e.g., Bevacizumab) Upregulation of FGF2 as an escape pathway Various Solid Tumors mdpi.com

FGF2 in Fibrotic Conditions (Mechanistic Studies)

Involvement in Pulmonary Fibrosis Mechanisms

The role of FGF2 in pulmonary fibrosis is complex, with studies suggesting both pro-fibrotic and protective effects. nih.govnih.govatsjournals.org In vitro studies have shown that FGF2 can act as a potent mitogen for pulmonary fibroblasts, promoting their proliferation. nih.govfrontiersin.org It has been proposed that FGF2 cooperates with Transforming Growth Factor-β1 (TGF-β1), a key driver of fibrosis, to augment the fibrotic response. nih.gov TGF-β1 can induce the expression and secretion of FGF2 from lung fibroblasts, and the subsequent activation of signaling pathways like ERK and JNK is dependent on FGF2. nih.gov

However, in vivo studies using animal models have presented a more nuanced picture. While FGF2 is expressed in the lungs of patients with idiopathic pulmonary fibrosis (IPF), studies in mice suggest that FGF2 is not essential for the development of bleomycin-induced pulmonary fibrosis. atsjournals.orgmdpi.com In fact, these studies indicate that FGF2 plays a crucial role in epithelial repair and maintaining the integrity of the lung epithelium following injury. atsjournals.orgfrontiersin.org Mice lacking FGF2 show impaired epithelial recovery and increased mortality after lung injury, suggesting a protective role for FGF2 in this context. atsjournals.orgfrontiersin.org An FGF2-derived peptide has been shown to alleviate pulmonary fibrosis by inhibiting collagen deposition and EMT. mdpi.com

Table 5: FGF2's Dichotomous Role in Pulmonary Fibrosis

Role Mechanism Cellular Target Supporting Evidence Reference
Pro-fibrotic (in vitro) Promotes fibroblast proliferation, Cooperates with TGF-β1 Pulmonary Fibroblasts Increased fibroblast numbers, Enhanced fibrotic response in cell culture nih.govfrontiersin.org
Protective (in vivo) Essential for epithelial repair, Maintains epithelial integrity Alveolar Epithelial Cells Impaired recovery and increased mortality in FGF2 knockout mice after lung injury atsjournals.orgfrontiersin.org
Anti-fibrotic Inhibits collagen deposition and EMT Epithelial and Fibroblast cells FGF2-derived peptide attenuates fibrosis mdpi.com

Role in Renal and Liver Fibrosis Mechanisms

Renal Fibrosis:

In the context of kidney disease, FGF2 is generally considered a pro-fibrotic factor. dovepress.comsciengine.comnih.gov Its expression is increased in fibrotic human kidneys. nih.gov FGF2 contributes to renal fibrosis through several mechanisms. It acts as a paracrine factor, secreted by renal tubular cells, to stimulate the proliferation of renal fibroblasts. sciengine.comnih.gov This leads to an expansion of the fibroblast population and increased deposition of extracellular matrix proteins, which are characteristic features of fibrosis. sciengine.com

FGF2 can induce an epithelial-mesenchymal transition (EMT) in kidney tubular epithelial cells by activating the PI3K/Akt pathway. dovepress.com This transition contributes to the pool of matrix-producing myofibroblasts. nih.gov Furthermore, FGF2 can modulate renal inflammation, which is closely linked to the progression of fibrosis. nih.gov Studies have shown that FGF2 deficiency in mice leads to reduced renal fibrosis and inflammation following kidney injury. nih.gov The YAP-E2F2-FGF2 axis in renal tubular cells has been identified as a key pathway that promotes fibroblast activation and subsequent macrophage infiltration, exacerbating renal fibrosis. sciengine.com

Liver Fibrosis:

The role of FGF2 in liver fibrosis is multifaceted, with evidence suggesting both pro-fibrotic and anti-fibrotic activities. nih.govresearchgate.netmdpi.com FGF1 and FGF2 are upregulated in chronic liver disease and can promote fibrogenesis by activating hepatic stellate cells (HSCs), the primary cell type responsible for scar tissue formation in the liver. nih.gov This activation leads to increased production of extracellular matrix. nih.gov

Conversely, other studies have demonstrated anti-fibrotic effects of FGF2. researchgate.netucl.ac.uknih.gov FGF2 has been shown to promote the inactivation of activated HSCs, reverting them to a more quiescent state. mdpi.comnih.gov It can also inhibit TGF-β-induced HSC activation. researchgate.netmdpi.com Mechanistically, FGF2 can induce the expression of Cytoglobin (CYGB) in HSCs, a protein with anti-oxidative properties that is associated with the deactivation of these cells. ucl.ac.uknih.gov This process is mediated through the JNK signaling pathway. ucl.ac.uk The administration of FGF2 has been shown to ameliorate liver fibrosis in animal models. ucl.ac.uknih.gov

Table 6: FGF2 in Renal and Liver Fibrosis

Organ Primary Role Key Mechanisms Cellular Targets Reference
Kidney Pro-fibrotic Stimulates fibroblast proliferation, Induces EMT, Promotes inflammation Renal Fibroblasts, Tubular Epithelial Cells dovepress.comsciengine.comnih.govnih.gov
Liver Dual (Pro- and Anti-fibrotic) Activates HSCs (pro-fibrotic), Inactivates HSCs and induces CYGB (anti-fibrotic) Hepatic Stellate Cells (HSCs) nih.govresearchgate.netmdpi.comucl.ac.uknih.gov

Future Directions and Emerging Concepts in Basic Fibroblast Growth Factor Research

Unraveling Novel FGF2 Signaling Pathways and Cross-talk Networks

Basic fibroblast growth factor (FGF2) is a key regulator of a multitude of cellular processes, primarily through the activation of its high-affinity fibroblast growth factor receptors (FGFRs) and subsequent initiation of downstream signaling cascades. While the canonical RAS/mitogen-activated protein kinase (MAPK), phosphatidylinositol-3-kinase (PI3K)/AKT, and phospholipase C gamma (PLCγ) pathways are well-established, current research is focused on elucidating more complex signaling networks and crosstalk mechanisms. frontiersin.orgnih.gov

Recent studies have uncovered novel interactions between these core pathways. For instance, in small cell lung cancer (SCLC) cells, FGF2 has been shown to induce the activation of ribosomal protein S6 kinase 2 (S6K2) as a novel downstream target of the mitogen-activated protein kinase kinase (MEK) pathway, independent of PI3K. nih.gov This MEK/S6K2 signaling axis appears to contribute to the proliferative response to FGF2. nih.gov In human umbilical vein endothelial cells (HUVEC), FGF2-mediated protection from toxicity involves intricate crosstalk among the ERK, PI3K/AKT, and protein kinase C (PKC) signaling cascades. nih.gov Inhibition of PI3K in these cells leads to an increase in ERK phosphorylation, suggesting a compensatory or regulatory link between the two pathways. nih.gov Similarly, blocking the ERK pathway can result in increased phosphorylation of GSK3β, a downstream target of PI3K/AKT signaling. nih.gov

Further complexity is revealed by the identification of negative feedback loops. One such mechanism involves the serine/threonine kinase SIK2, which is modulated by FGF2-dependent ERK activation. biorxiv.org Activated SIK2 appears to phosphorylate the adaptor protein Gab1, leading to a downregulation of ERK signaling and a subsequent reduction in cell proliferation. biorxiv.org This suggests a sophisticated mechanism for fine-tuning the cellular response to FGF2. In the context of nasopharyngeal carcinoma, FGF2 signaling has been found to modulate the tumor microenvironment by inducing pericytes to secrete CXCL14, which in turn drives macrophage migration. jci.org This highlights a novel axis of intercellular communication orchestrated by FGF2.

The table below summarizes key findings in novel FGF2 signaling and crosstalk research.

Signaling Interaction Cellular Context Key Findings Reference
MEK/S6K2 PathwaySmall Cell Lung Cancer (SCLC) cells (H-510)FGF2 activates S6K2 via the MEK pathway, independent of PI3K, contributing to cell proliferation. nih.gov
ERK, PI3K/AKT, PKC CrosstalkHuman Umbilical Vein Endothelial Cells (HUVEC)FGF2 protection against toxicity involves crosstalk; inhibiting PI3K increases ERK phosphorylation. nih.gov
SIK2 Negative Feedback LoopRetinal Müller GliaFGF2-activated ERK modulates SIK2, which in turn downregulates the ERK pathway, controlling cell proliferation. biorxiv.org
FGF2/CXCL14 AxisNasopharyngeal Carcinoma (NPC)FGF2 stimulates pericytes via FGFR1/AHR signaling to secrete CXCL14, promoting macrophage migration. jci.org

Investigating Non-Canonical and Intracrine FGF2 Functions

Beyond its classical role as an extracellular ligand for cell surface receptors, FGF2 exhibits non-canonical and intracrine functions that are subjects of intense investigation. Unlike most growth factors, the low molecular weight (LMW) 18 kDa isoform of FGF2 lacks a conventional signal peptide and is not secreted through the classical endoplasmic reticulum/Golgi pathway. mdpi.comfrontiersin.org Instead, it can be released from damaged cells or through an unconventional exocytotic mechanism. frontiersin.org

Once in the extracellular space, FGF2 can be internalized by cells and translocate from the endosome into the cytoplasm and nucleus. researchgate.net This process allows FGF2 to interact with a variety of intracellular proteins, suggesting functions independent of cell surface receptor activation. researchgate.net Human FGF2 also exists in several high molecular weight (HMW) isoforms (22, 22.5, and 24 kDa) which are predominantly localized to the nucleus and are thought to exert their effects through an intracrine pathway. molbiolcell.org Overexpression of these HMW forms, but not the LMW form, promotes cell growth in low serum conditions, underscoring a distinct, nuclear-mediated mitogenic signaling role. molbiolcell.org

Inside the cell, FGF2 has been found to interact with proteins involved in nucleocytoplasmic transport, such as CEP57/translokin, which regulates its nuclear import. researchgate.net In the nucleus, FGF2 can associate with proteins involved in transcription and other nuclear processes. researchgate.net These findings suggest that LMW FGF2 can act as a biological messenger in both the classical autocrine/paracrine pathway and a non-canonical intracrine pathway, with the HMW isoforms primarily functioning through the latter. molbiolcell.org The ability of FGF2 to translocate and interact with intracellular partners opens up a new dimension of its biological activity, moving beyond receptor tyrosine kinase activation to direct modulation of intracellular machinery. researchgate.net

Development of Advanced Research Tools for Modulating FGF2 Activity

The inherent instability and short half-life of FGF2 in biological environments present challenges for its use in research and conceptual therapeutic strategies. nih.govresearchgate.net To address this, significant research has focused on developing engineered biomaterials that provide sustained and localized delivery of bioactive FGF2. These advanced tools are critical for studying the long-term effects of FGF2 in various biological systems.

A common strategy involves mimicking the natural interaction of FGF2 with heparan sulfate (B86663) proteoglycans in the extracellular matrix (ECM). mdpi.comexplorationpub.com Heparin, a structurally similar glycosaminoglycan, is often incorporated into biomaterials to sequester FGF2 and control its release. explorationpub.commdpi.com For instance, fibrin (B1330869) microthreads have been functionalized with covalently conjugated heparin, which demonstrated a sustained release of FGF2 over a week and maintained its bioactivity, as shown by its ability to stimulate myoblast proliferation. explorationpub.com Similarly, collagen scaffolds functionalized with a heparan sulfate mimic have been developed to effectively capture and present FGF2. mdpi.com

Hydrogels are another versatile platform for the controlled release of FGF2. Gelatin hydrogels have been shown to release FGF2 over several weeks, promoting tissue reperfusion in animal models. nih.gov Alginate, another polysaccharide, can be modified with varying degrees of sulfation to modulate its binding affinity for FGF2 and thus control its release kinetics. nih.gov Agarose hydrogels modified with different negatively charged moieties (sulfate, phosphate) also show distinct FGF2 release profiles, highlighting how backbone chemistry can be tuned to control growth factor delivery. mdpi.com

More complex, composite biomaterials are also being explored. Three-dimensional printed scaffolds made from poly-ε-caprolactone (PCL) filled with FGF2-loaded mesoporous calcium silicate (B1173343) nanoparticles have been shown to gradually release the growth factor, promoting the proliferation and osteogenic differentiation of mesenchymal stem cells. mdpi.com These engineered systems not only stabilize FGF2 but also allow researchers to study its effects in a more physiologically relevant, spatially, and temporally controlled manner.

Biomaterial Release Mechanism Key Research Finding Reference
Heparin-conjugated Fibrin MicrothreadsMimics ECM sequestration via heparin binding.Sustained release of bioactive FGF2 over one week, stimulating myoblast proliferation. explorationpub.com
Collagen/Gelatin SpongeImpregnation and physical entrapment.Provided continuous release of FGF2 for at least 10 days in a clinical trial setting. nih.gov
Mesoporous Calcium Silicate/PCL ScaffoldEntrapment in nanoparticles within a 3D printed matrix.Gradual release of FGF2 facilitated proliferation and osteogenic differentiation of stem cells. mdpi.com
Sulfated Alginate HydrogelIonic interaction with sulfated polysaccharide.Degree of sulfation correlates with FGF2 binding affinity, allowing for tunable release. nih.gov
Modified Agarose HydrogelsIonic interaction with charged moieties (sulfate, phosphate).Backbone charge impacts FGF-2 release behavior and subsequent biological activity (e.g., blood vessel formation). mdpi.com

High-throughput screening (HTS) provides a powerful approach to identify small molecules that can modulate FGF2 activity, offering valuable tools for dissecting its signaling pathways and biological functions. researchgate.netufl.edu These screening assays are designed to identify compounds that can either inhibit or enhance the effects of FGF2.

One HTS assay was developed to identify compounds that could regulate the self-renewal and differentiation of human embryonic stem cells (hESCs), a process where FGF2 signaling is critical for maintaining pluripotency. nih.gov In this system, FGF2 was used as a positive control to maintain the undifferentiated state, and the screen identified compounds that could either mimic or antagonize this effect, as measured by the expression of the pluripotency factor Oct4. nih.gov Such compounds are instrumental for mechanistic studies aimed at understanding the molecular switches that control stem cell fate.

Another HTS system was specifically designed to find inhibitors of the FGF2-receptor-heparin interaction, which is essential for receptor activation. researchgate.net This assay uses 96-well plates coated with heparin, to which FGF2 and an engineered FGF receptor-alkaline phosphatase fusion protein (FRAP) are added. researchgate.net Compounds that disrupt the formation of the ternary FGF2-receptor-heparin complex are identified by a reduction in the enzymatic signal. researchgate.net This approach has successfully identified potent inhibitors of FGF2 receptor binding and activation, which can be used as chemical probes to study the consequences of blocking FGF2 signaling in various pathological and physiological models. researchgate.net Further mechanistic studies using techniques like NMR spectroscopy can then provide atomic-level detail on how these identified inhibitors interact with FGF2 or its receptor to disrupt complex formation. cnr.it

FGF2 in Conceptual Regenerative Medicine Strategies (Basic Research Perspectives)

From a basic research perspective, FGF2 is a highly promising molecule for conceptual regenerative medicine strategies due to its pleiotropic effects on cell proliferation, differentiation, and angiogenesis. nih.govexplorationpub.comoup.com Its ability to stimulate the key cell types involved in tissue repair, such as fibroblasts, endothelial cells, and various stem cells, makes it a focal point of investigation for regenerating a wide range of tissues. nih.govoup.com

Research in this area often explores the use of FGF2 to enhance the regenerative capacity of the body's own cells. For example, studies have shown that FGF2 can stimulate the proliferation and differentiation of mesenchymal stem cells, which are crucial for bone repair. plos.org The development of gene therapy strategies, where hematopoietic stem cells are engineered to express FGF2 specifically within the bone marrow, represents a conceptual approach to promote localized bone formation while minimizing systemic side effects. plos.org These studies provide fundamental insights into how targeted FGF2 expression can activate downstream signaling, such as the BMP pathway, to drive osteogenesis. plos.org

The pro-angiogenic properties of FGF2 are also a major focus. explorationpub.com The formation of new blood vessels is a prerequisite for the survival and integration of engineered or regenerating tissues. Basic research studies investigate how FGF2 stimulates endothelial cell migration and the formation of mature vessels, a quality that distinguishes it from other angiogenic factors like VEGF. explorationpub.com These fundamental investigations into the mechanisms of FGF2-driven angiogenesis are essential for designing future regenerative therapies for ischemic conditions and complex tissue defects. explorationpub.com

In the context of tissue engineering, biomaterial scaffolds serve as a physical substrate to support cell growth and as a delivery vehicle for bioactive molecules like FGF2. mdpi.commdpi.com The combination of FGF2 with these scaffolds is a cornerstone of many basic research strategies aimed at tissue regeneration. mdpi.commdpi.comhilarispublisher.com

For bone tissue engineering, scaffolds made of materials like poly-ε-caprolactone and mesoporous calcium silicate have been loaded with FGF2. mdpi.com In vitro and in vivo studies using these constructs have demonstrated that the sustained release of FGF2 synergistically enhances new bone formation by promoting the proliferation and osteogenic differentiation of stem cells. mdpi.com Electrospun fibrous membranes made of waterborne polyurethane have also been loaded with FGF2 to create a functional guided bone regeneration (GBR) membrane that promotes vascularization, a critical step in periodontal repair. oup.com

In wound healing and soft tissue applications, collagen-based scaffolds are frequently used due to their biocompatibility and similarity to the natural ECM. nih.govmdpi.com Enriching collagen/chitosan scaffolds with a hyperstable engineered variant of FGF2 has been shown to significantly improve biological effects, promoting tissue growth within the scaffold. nih.gov Similarly, fibrin microthreads are being explored as scaffolds for treating volumetric muscle loss, where the sustained delivery of FGF2 is intended to promote myogenesis, angiogenesis, and innervation simultaneously. explorationpub.com These studies, while preclinical, are crucial for establishing the foundational principles of how FGF2-releasing biomaterials can orchestrate the complex cellular events required for tissue reconstruction. nih.govexplorationpub.com The engineering of growth factors with domains that bind to specific ECM components, like collagen-binding domains fused to FGF2, represents another advanced strategy to localize and enhance its regenerative potential within these scaffolds. frontiersin.org

Compound and Protein Name Directory

NameType
Activin AProtein
AKT (Protein Kinase B)Protein
Alkaline Phosphatase (AP)Protein
API5Protein
BMP (Bone Morphogenetic Protein)Protein
CalcineurinProtein
CEP57/TranslokinProtein
ChitosanPolysaccharide
CollagenProtein
CXCL14Protein
Epidermal Growth Factor (EGF)Protein
ERK (Extracellular signal-regulated kinase)Protein
Exportin-1Protein
FibrinProtein
Fibroblast Growth Factor 2 (FGF2)Protein
FGF Receptor (FGFR)Protein
FRAP (FGF receptor-alkaline phosphatase fusion protein)Engineered Protein
Gab1Protein
GelatinProtein
GSK3βProtein
HeparinGlycosaminoglycan
Heparan SulfateGlycosaminoglycan
Karyopherin α1Protein
Karyopherin β1Protein
LRRC59Protein
MAPK (Mitogen-activated protein kinase)Protein
MEK (Mitogen-activated protein kinase kinase)Protein
NFATProtein
Oct4Protein
p53Protein
PD98059Small Molecule
PI3K (Phosphatidylinositol-3-kinase)Protein
PKC (Protein Kinase C)Protein
PLCγ (Phospholipase C gamma)Protein
Poly-ε-caprolactone (PCL)Polymer
RanProtein
RapamycinSmall Molecule
RASProtein
RPL6Protein
RPP0Protein
RPS19Protein
S6K2 (Ribosomal protein S6 kinase 2)Protein
SIK2Protein
SM27Small Molecule
Tec-kinaseProtein
UBFProtein
Vascular Endothelial Growth Factor (VEGF)Protein

Cell-Based Therapies (e.g., Stem Cell Differentiation, Survival)

This compound (bFGF), also known as FGF2, is a critical component in the advancement of cell-based therapies due to its profound influence on stem cell behavior. Its primary roles in this context are the maintenance of pluripotency and the directed differentiation of various stem cell populations, as well as ensuring their survival.

In the realm of pluripotent stem cells (PSCs), including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), bFGF is an essential factor for maintaining their undifferentiated state. yeasenbio.commdpi.com It sustains their capacity for self-renewal and prevents spontaneous differentiation, often by working in concert with other signaling pathways like TGF-β/Nodal. yeasenbio.com This is crucial for expanding PSC populations in vitro before directing them toward a specific therapeutic lineage. The mechanism for maintaining pluripotency often involves the activation of the MAPK/ERK and PI3K/AKT signaling pathways. yeasenbio.comnih.govspandidos-publications.com Studies have shown that the MAPK pathway is particularly critical for pluripotency maintenance in human iPSCs, with NRAS identified as a key link between the bFGF receptor and the MAPK pathway. nih.govresearchgate.net Conversely, strong activation of p38 and JAK/STAT3 signaling is associated with differentiation. nih.gov

Beyond maintaining stemness, bFGF is a potent inducer of differentiation into specific cell types, a cornerstone of regenerative medicine. yeasenbio.com For instance, it can stimulate PSCs to form neural rosettes, an early stage of neural development. stemcell.comstemcell.com In combination with other factors like Bone Morphogenetic Proteins (BMPs), WNT, and Vascular Endothelial Growth Factor (VEGF), bFGF helps regulate the expression of lineage-specific genes. yeasenbio.com This has been applied to guide differentiation towards:

Neural Lineages: bFGF promotes the proliferation of neural stem cells and can support neuroregeneration efforts. yeasenbio.com

Chondrogenic (Cartilage) and Osteogenic (Bone) Lineages: It enhances the proliferation of human mesenchymal stem cells (MSCs) and can promote chondrogenic differentiation. stemcell.comstemcell.com While some studies show bFGF stimulates osteogenic differentiation, others suggest high doses may inhibit it, indicating its effects are context-dependent. spandidos-publications.comnih.gov For example, in human dental pulp stem cells (hDPCs), bFGF increases the population of stem-like cells and their potential to differentiate into osteoblasts and chondrocytes. jst.go.jp

Vascular/Endothelial Lineages: In conjunction with VEGF, bFGF is used to induce endothelial differentiation for creating new blood vessels in regenerative therapies. yeasenbio.com

The survival of transplanted cells is a major hurdle in cell-based therapy. bFGF contributes significantly to cell survival by activating pro-survival signaling pathways, such as the PI3K/AKT pathway, which inhibits apoptosis. nih.govstemcell.comstemcell.com This broad mitogenic and cell survival activity is fundamental to its utility in culture systems and therapeutic applications. stemcell.comstemcell.com To overcome the inherent instability of bFGF in culture conditions, more stable variants, such as engineered thermostable bFGF (TS-bFGF) and chimeric FGF (FGFC), have been developed, showing superior outcomes in maintaining high-quality stem cells for therapeutic use. mdpi.comstemcell.com

Table 1: Role of bFGF in Stem Cell Fate for Cell-Based Therapies

Stem Cell TypeEffect of bFGFKey Signaling Pathways InvolvedTherapeutic ApplicationReference
Embryonic Stem Cells (ESCs) / Induced Pluripotent Stem Cells (iPSCs)Maintains pluripotency and self-renewal; inhibits spontaneous differentiation.MAPK/ERK, PI3K/AKTExpansion of undifferentiated cells for various regenerative therapies. yeasenbio.commdpi.com
Mesenchymal Stem Cells (MSCs)Improves proliferation and enhances chondrogenic differentiation.PI3K/AKTCartilage repair, bone regeneration. spandidos-publications.comstemcell.comstemcell.com
Neural Stem Cells (NSCs)Stimulates proliferation and directed differentiation.MAPK/ERKNeuroregenerative therapies for neurological disorders. yeasenbio.com
Human Dental Pulp Cells (hDPCs)Increases the proportion of stem-like cells (STRO-1 positive); promotes osteogenic and chondrogenic potential.Not specifiedDental tissue regeneration. jst.go.jp

Integrated Omics Approaches to FGF2 Biology (Genomics, Proteomics, Metabolomics)

The multifaceted nature of FGF2 signaling has been significantly elucidated through the application of integrated "omics" technologies. These approaches provide a global, unbiased view of the molecular changes governed by FGF2, spanning from the genome to the metabolome.

Genomics and Transcriptomics: Genomic studies have mapped the human FGF2 gene to chromosome 4. genecards.orgthermofisher.com Research into its regulatory elements has identified various promoters and enhancers that control its expression. genecards.org Clinically, genomic amplification of FGF2 or the broader FGF/FGFR pathway has been identified as a potential predictive biomarker for resistance to immune checkpoint blockade (ICB) therapies in cancer patients. bmj.com Transcriptomic analyses, using techniques like RNA-sequencing, have provided deep insights into the genes and regulatory networks controlled by FGF2. In skin fibroblasts, FGF2 treatment was shown to alter the expression of 1,475 genes, primarily affecting pathways related to extracellular matrix (ECM) organization, cell adhesion, and the PI3K-Akt signaling pathway. peerj.com In another study on lens cell differentiation, transcriptome analysis identified 131 FGF2-regulated microRNAs and their target mRNAs, revealing complex gene regulatory networks involving key transcription factors and signaling cascades like BMP, Notch, and Wnt. oup.com

Proteomics: Proteomics has been instrumental in mapping the FGF2 interactome and understanding the downstream consequences of its signaling. Using proximity-labeling techniques, over 600 new putative FGF2 interactors have been identified, greatly expanding our knowledge of its binding partners beyond the canonical FGF receptors. acs.org This approach highlighted the importance of heparan sulfate proteoglycans in modulating the FGF2 interactome. acs.org Quantitative proteomics has also been used to analyze changes in protein expression following FGF2 stimulation. For example, in Sertoli cells from patients with Sertoli cell-only syndrome (SCOS), proteomic analysis revealed an upregulation of FGF2, which was linked to decreased cell adhesion. nih.gov Furthermore, studies have investigated how FGF2 signaling impacts the proteome of specific cellular compartments, such as the nucleolus, revealing that the antiproliferative effects of FGF2 can trigger changes associated with nucleolar disorganization. ebi.ac.uk

Metabolomics: Metabolomics research, which analyzes the complete set of small-molecule metabolites, has uncovered the metabolic effects of FGF2. In studies using diabetic rat models, a ¹H NMR-based metabolomics approach revealed that bFGF treatment significantly lowered serum glucose and lipid levels. researchgate.net The treatment also corrected diabetes-induced alterations in the levels of various amino acids and other metabolites like citrate (B86180) and lactate, suggesting that FGF2's therapeutic effects may be partly achieved by modulating energy and amino acid metabolism. researchgate.net Other studies have used metabolomics to characterize the secretome of cells used in culture systems, identifying metabolites that could play a role in the FGF2-supported maintenance of human embryonic stem cells. nottingham.ac.uk An integrated metabolomics and transcriptomics analysis of glioblastoma cells has also been performed to better understand cancer cell biology in the context of growth factor signaling. thermofisher.com

Integrated Omics: The true power of these technologies lies in their integration. A dual-omics approach combining RNA-sequencing and metabolomics was used to study the effects of FGF2 knockout on dopaminergic neurons, providing insights into its role in brain development and behavior. fu-berlin.de Similarly, integrative multi-omics approaches that combine chemoproteomics, phosphoproteomics, transcriptomics, and proteomics have been used to systematically map the targets and signaling pathways of drugs that inhibit the FGF receptor, revealing off-target effects and novel mechanisms of action. nih.gov These integrated strategies provide a holistic view of FGF2's biological functions, from gene regulation to protein interactions and metabolic shifts, paving the way for a more comprehensive understanding of its role in health and disease.

Table 2: Summary of Key Findings from Omics Studies on FGF2

Omics FieldKey FindingMethodology/Model SystemSignificanceReference
GenomicsGenomic amplification of FGF2 is associated with resistance to immunotherapy in cancer.Analysis of tumor genomic data from patients treated with immune checkpoint inhibitors.Identifies FGF2 as a predictive biomarker for treatment response. bmj.com
TranscriptomicsIdentified FGF2-responsive genes and lncRNAs in skin fibroblasts related to ECM organization and cell migration.RNA-sequencing of FGF2-treated human skin fibroblasts.Elucidates the molecular mechanisms of FGF2 in wound healing and fibrosis. peerj.com
ProteomicsMapped over 600 new putative FGF2-interacting proteins in live cells.Proximity-labeling (APEX2-FGF2 fusion) and mass spectrometry in A549 and mESC cells.Vastly expands the known FGF2 interactome and functional network. acs.org
MetabolomicsbFGF treatment in diabetic rats corrected metabolic imbalances in serum, including glucose, lipids, and amino acids.¹H NMR-based metabolomics of serum and feces from STZ-induced diabetic rats.Reveals the metabolic pathways through which FGF2 exerts its anti-diabetic effects. researchgate.net
Integrated OmicsCombined transcriptomic and metabolomic profiling revealed FGF2's role in dopaminergic neuron development and function.RNA-sequencing and metabolomics on FGF-2 knockout mouse models.Provides a multi-level understanding of FGF2's function in the nervous system. fu-berlin.de

Q & A

Q. How can researchers standardize protocols for bFGF stability testing across laboratories?

  • Methodological Answer: Adopt consensus guidelines for storage (e.g., -80°C aliquots with cryoprotectants) and handling (e.g., thawing on ice). Validate stability via SDS-PAGE and bioactivity assays (e.g., fibroblast proliferation). Inter-lab comparisons using shared reference samples can identify protocol-specific variabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.